(R)-2-Amino-2-(2-chlorophenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-2-(2-chlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALZSHRJUMADMG-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CO)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Deep Dive: (R)-2-Amino-2-(2-chlorophenyl)ethan-1-ol
The following technical guide details the chemical structure, synthesis, and applications of (R)-2-amino-2-(2-chlorophenyl)ethan-1-ol .
Executive Summary & Structural Definition
(R)-2-amino-2-(2-chlorophenyl)ethan-1-ol is a high-value chiral building block belonging to the class of
Core Identity Data
| Parameter | Detail |
| IUPAC Name | (2R)-2-amino-2-(2-chlorophenyl)ethan-1-ol |
| Common Synonyms | (R)-2-Chlorophenylglycinol; (R)-2-Amino-2-(2-chlorophenyl)ethanol |
| CAS Number | 1212831-53-2 (Free Base) / 1391447-35-0 (HCl Salt) |
| Molecular Formula | C |
| Molecular Weight | 171.62 g/mol |
| Chiral Center | C2 (Benzylic position) |
Critical Structural Distinction
Warning: Do not confuse this compound with its regioisomer, 2-amino-1-(2-chlorophenyl)ethan-1-ol (a norephedrine analog).
-
Target (Glycinol Type): Amino group is on the benzylic carbon (C2).
-
Isomer (Ephedrine Type): Hydroxyl group is on the benzylic carbon (C1).
This distinction is vital in retrosynthetic analysis, as the two isomers lead to fundamentally different heterocyclic scaffolds (e.g., oxazolidinones vs. oxazolines).
Chemical Structure & Stereochemistry
The molecule features a phenyl ring substituted at the ortho position with a chlorine atom. This 2-chloro substituent introduces significant steric bulk and electronic withdrawal (inductive effect, -I), which influences the reactivity of the adjacent chiral center.
Conformation and Reactivity
-
Steric Hindrance: The ortho-chloro group restricts rotation around the C(aryl)-C(
) bond, potentially enhancing stereoselectivity in downstream transformations (e.g., formation of chiral auxiliaries). -
Chelation Potential: The 1,2-amino alcohol motif is a bidentate ligand. The nitrogen and oxygen atoms can coordinate with metal centers (B, Ti, Cu), making this molecule a precursor for chiral ligands used in asymmetric catalysis.
Synthesis Strategies
The most robust route to (R)-2-amino-2-(2-chlorophenyl)ethan-1-ol is the reduction of the corresponding amino acid, (R)-2-amino-2-(2-chlorophenyl)acetic acid (also known as (R)-2-chlorophenylglycine).
Method A: Iodine-Promoted Borohydride Reduction (Recommended)
This protocol is preferred over Lithium Aluminum Hydride (LiAlH
Reaction Scheme:
Protocol:
-
Activation: Suspend (R)-2-(2-chlorophenyl)glycine (1.0 eq) in anhydrous THF under N
. -
Borohydride Addition: Add NaBH
(2.4 eq) in portions. -
Iodine Addition: Dropwise add a solution of I
(1.0 eq) in THF at 0°C. (Evolution of H gas occurs). -
Reflux: Heat the mixture to reflux for 12–18 hours until the amino acid is consumed (monitor by TLC/HPLC).
-
Quench: Cool to 0°C and carefully add methanol until clear (destroys borane complexes).
-
Workup: Concentrate, partition between aqueous KOH (20%) and dichloromethane (DCM). The product resides in the organic layer.
-
Purification: Recrystallization from EtOAc/Hexanes or conversion to the HCl salt using ethereal HCl.
Method B: Enzymatic Resolution (Alternative)
For large-scale manufacturing where enantiopure starting material is expensive, a racemic synthesis followed by enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) can be employed to selectively acylate the (R)-enantiomer.
Synthesis Workflow Diagram
Figure 1: Optimized workflow for the chemical reduction of 2-chlorophenylglycine.
Applications in Drug Discovery
The (R)-enantiomer acts as a versatile chiral synthon . While the (S)-enantiomer of the corresponding acid is the key intermediate for the antiplatelet drug Clopidogrel (Plavix) , the (R)-alcohol finds utility in:
-
Chiral Auxiliaries: Reaction with phosgene or carbonyldiimidazole (CDI) yields 4-aryl-2-oxazolidinones (Evans-type auxiliaries). The 2-chloro substituent provides unique steric shielding, influencing the facial selectivity of subsequent alkylation or aldol reactions.
-
Kinase Inhibitors: The 2-amino-2-arylethanol motif is a pharmacophore found in various inhibitors targeting kinases involved in oncology. The hydroxyl group often serves as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket.
-
Reference Standards: Essential for establishing enantiomeric purity methods for (S)-series drugs.
Pathway to Heterocycles
Figure 2: Derivatization of the core scaffold into chiral oxazolidinones.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following parameters should be verified:
| Method | Expected Signal / Condition |
| 1H NMR (400 MHz, DMSO-d6) | |
| Chiral HPLC | Column: Chiralpak AD-H or OD-H.Mobile Phase: Hexane:IPA (90:10).Retention: (R)-isomer typically elutes distinctly from (S). |
| Specific Rotation | |
| Mass Spectrometry | ESI+: m/z 172.05 [M+H] |
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin. The amino alcohol functionality can be corrosive in high concentrations.
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Disposal: Dispose of as halogenated organic waste.
References
-
Sigma-Aldrich. (R)-2-Amino-2-(2-chlorophenyl)ethan-1-ol hydrochloride Product Sheet. Link
- McKennon, M. J., et al. "A Convenient Reduction of Amino Acids: Application to the Synthesis of Chiral Amino Alcohols." Journal of Organic Chemistry, 1993, 58, 3568-3571. (Describes the NaBH4/I2 reduction protocol).
-
BenchChem. Protocol for the Incorporation of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid. Link (Analogous synthesis methodology).
-
PubChem. 2-Amino-2-(2-chlorophenyl)ethanol Compound Summary. Link
-
Frontiers in Bioengineering. Gram-Scale Synthesis of Chiral Diols via Enzymatic Hydrolysis. Link (Relevant for enzymatic resolution strategies).[1]
Sources
(R)-2-(2-Chlorophenyl)glycinol: A Technical Guide on Properties, Synthesis, and Applications
Executive Summary
(R)-2-(2-chlorophenyl)glycinol is a highly specialized chiral amino alcohol utilized extensively in asymmetric synthesis and pharmaceutical development. The presence of the ortho-chloro substituent on the phenyl ring introduces significant steric hindrance and electronic modulation compared to standard unsubstituted phenylglycinol. This makes it a privileged scaffold for designing chiral ligands (e.g., oxazolines) and a critical intermediate for active pharmaceutical ingredients (APIs).
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical data, providing actionable insights into its physicochemical properties, the causality behind its synthetic methodologies, and its role in advanced drug development.
Chemical Identity and Nomenclature
Accurate identification of chiral building blocks is crucial for procurement, regulatory documentation, and ensuring enantiomeric purity in downstream applications. The compound is recognized by several synonyms across chemical databases and supplier catalogs[1].
-
IUPAC Name: (2R)-2-amino-2-(2-chlorophenyl)ethan-1-ol[1]
-
CAS Registry Number: 1212831-53-2[1],
-
Synonyms:
-
SMILES String: NC1=CC=CC=C1Cl[1]
Physicochemical Properties
Understanding the physical properties is essential for handling, solvent selection, and reaction optimization. The data below summarizes the core properties of the commercially available standard[1],[2].
| Property | Value |
| Molecular Formula | C₈H₁₀ClNO[1],[2] |
| Molecular Weight | 171.62 g/mol [1],[2] |
| Purity (Commercial Standard) | ≥95% to 97%[1],[2] |
| Appearance | Solid (typically white to off-white powder) |
| Stereochemistry | (R)-enantiomer (Chiral center at C2)[1] |
Synthetic Methodology: Chemoselective Reduction
Mechanistic Rationale (Causality)
The synthesis of (R)-2-(2-chlorophenyl)glycinol typically proceeds via the reduction of its corresponding amino acid, (R)-2-(2-chlorophenyl)glycine. A critical challenge in this transformation is reducing the carboxylic acid to an alcohol without causing racemization at the sensitive α-chiral center.
While Lithium Aluminum Hydride (LiAlH₄) is a traditional reducing agent, it is highly reactive, poses significant safety hazards at scale, and can lead to over-reduction or epimerization. A superior, field-proven alternative is the Sodium Borohydride/Iodine (
Step-by-Step Protocol: Reduction
Note: This protocol is a self-validating system adapted from standard phenylglycinol synthesis methodologies[3].
Step 1: Activation & Reagent Mixing
-
Suspend (R)-2-(2-chlorophenyl)glycine (1.0 eq) and
(2.0 to 2.5 eq) in anhydrous Tetrahydrofuran (THF) under an inert Nitrogen ( ) atmosphere[3]. -
Causality: Anhydrous conditions are mandatory because moisture will prematurely quench the
and the in situ generated borane, halting the reduction.
Step 2: In Situ Borane Generation
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve Iodine (
, 1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture over 30–60 minutes. -
Causality: The dropwise addition controls the exothermic reaction and prevents localized heating that could lead to racemization. Hydrogen gas (
) is evolved during this step; ensure proper venting.
Step 3: Reflux & Conversion
-
Gradually warm the mixture to room temperature, then heat to reflux (approx. 70 °C) for 15 to 20 hours[3].
-
Validation: Monitor the reaction via Thin Layer Chromatography (TLC) or chiral HPLC. The reaction is complete when the starting amino acid is fully consumed.
Step 4: Quenching & Hydrolysis
-
Cool the reaction to 0 °C. Carefully add Methanol (MeOH) dropwise until effervescence ceases.
-
Causality: MeOH safely quenches residual borane and begins the cleavage of the robust boron-nitrogen and boron-oxygen complexes formed during reduction.
-
Concentrate the mixture under reduced pressure. Add 20% aqueous NaOH (or KOH) and heat to 50 °C for 2 hours to ensure complete hydrolysis of the borate esters[3].
Step 5: Extraction & Purification
-
Extract the aqueous layer multiple times with Dichloromethane (DCM) or Ethyl Acetate.
-
Wash the combined organic layers with brine, dry over anhydrous
, filter, and evaporate the solvent. -
Validation: Determine the enantiomeric excess (ee) of the final white solid using chiral HPLC. The ee should mirror the starting material (>99%).
Mechanistic Workflow Visualization
The following diagram illustrates the logical progression and chemical transformations during the
Mechanistic workflow for the chemoselective reduction of (R)-2-(2-chlorophenyl)glycine.
Applications in Advanced Chemical Synthesis
The structural uniqueness of (R)-2-(2-chlorophenyl)glycinol—specifically the ortho-chloro substitution—makes it highly valuable in two main areas:
-
Chiral Ligand Design: It is a prime precursor for the synthesis of chiral oxazolines and bis(oxazoline) (BOX) ligands. When these ligands coordinate with transition metals (e.g., Cu, Zn), the bulky ortho-chloro group creates a highly restricted chiral pocket. This steric environment forces incoming substrates into a single reactive conformation, drastically improving the enantioselectivity of reactions like asymmetric cyclopropanations and Diels-Alder cycloadditions.
-
API Building Blocks: The compound serves as a chiral auxiliary in the synthesis of complex pharmaceutical targets. The amino alcohol motif can be converted into morpholines, piperazines, or utilized in the stereocontrolled synthesis of zwitterionic bicyclic lactams, which are precursors to functionalized piperidines and targeted analgesics.
References
Sources
(R)-2-Amino-2-(2-chlorophenyl)ethanol molecular weight and formula
The following technical guide details the physicochemical properties, synthetic pathways, and pharmaceutical applications of (R)-2-Amino-2-(2-chlorophenyl)ethanol , a critical chiral building block in drug development.
Core Identity & Pharmaceutical Utility
Executive Summary
(R)-2-Amino-2-(2-chlorophenyl)ethanol is a high-value chiral amino alcohol intermediate used primarily in the synthesis of antithrombotic agents and kinase inhibitors. Structurally, it consists of a 2-chlorophenyl moiety attached to a chiral center bearing an amino group and a hydroxymethyl group. Its primary industrial relevance lies in its relationship to 2-chlorophenylglycine , a key precursor for the blockbuster drug Clopidogrel (Plavix) . This alcohol derivative serves as both a reduced building block for novel therapeutics and a stereochemical reference standard for quality control in enantioselective synthesis.
Physicochemical Core
The following data establishes the baseline identity for analytical verification and stoichiometric calculations.
| Property | Value | Notes |
| IUPAC Name | (2R)-2-Amino-2-(2-chlorophenyl)ethanol | |
| CAS Number | 1212831-53-2 | Specific to (R)-isomer.[1] (Racemate: 97590-54-0) |
| Molecular Formula | C₈H₁₀ClNO | |
| Molecular Weight | 171.62 g/mol | Average mass |
| Exact Mass | 171.0451 Da | Monoisotopic |
| Appearance | White to off-white solid | Hygroscopic |
| Solubility | DMSO, Methanol, Ethanol | Poorly soluble in non-polar solvents |
| Chirality | (R)-Enantiomer | Benzylic amine stereocenter |
Structural Biology & Chirality
The pharmacological value of this molecule stems from its (R)-configuration at the benzylic position. In drug design, this chiral center is often preserved to maintain specific binding interactions with target proteins, such as the P2Y12 receptor (in the case of thienopyridine derivatives) or specific kinase pockets.
-
Stereochemical Integrity: The "ortho-chloro" substitution on the phenyl ring introduces significant steric hindrance, restricting rotation and enhancing the selectivity of the molecule when used as a chiral auxiliary or scaffold.
-
Metabolic Stability: The halogenation at the 2-position protects the phenyl ring from rapid metabolic oxidation, extending the half-life of pharmacophores derived from this structure.
Synthetic Pathways
The industrial production of (R)-2-Amino-2-(2-chlorophenyl)ethanol typically follows a "Resolution-Reduction" pathway. Direct asymmetric synthesis is possible but often less cost-effective than resolving the parent amino acid.
Primary Synthetic Route (Resolution-Reduction)
-
Strecker Synthesis: 2-Chlorobenzaldehyde reacts with NaCN and ammonia to form the racemic amino nitrile, which is hydrolyzed to (±)-2-(2-chlorophenyl)glycine .
-
Optical Resolution: The racemate is resolved using a chiral acid (e.g., (+)-Tartaric acid or Camphorsulfonic acid) or via enzymatic resolution (e.g., Penicillin Acylase) to isolate (R)-2-(2-chlorophenyl)glycine .
-
Chemoselective Reduction: The carboxylic acid moiety of the (R)-amino acid is reduced to the alcohol using Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with Iodine activation.
Pathway Visualization
The following diagram illustrates the critical steps in generating the high-purity (R)-isomer.
Figure 1: Synthetic workflow from aldehyde precursor to final chiral amino alcohol.
Pharmaceutical Applications
Antithrombotic Agents (Clopidogrel Analogues)
While Clopidogrel utilizes the (S)-enantiomer of the methyl ester, the (R)-amino alcohol is a crucial tool in this chemical space:
-
Impurity Profiling: It serves as a reference standard to detect over-reduction or racemization in the synthesis of Clopidogrel active pharmaceutical ingredients (APIs).
-
Novel Analogues: Researchers use the (R)-alcohol to synthesize "inverted" chiral analogues to test for off-target toxicity or novel binding modes in P2Y12 receptor antagonism.
Kinase Inhibitors & Chiral Auxiliaries
The molecule acts as a "chiral handle" in fragment-based drug discovery. The free amine and alcohol groups allow it to react with isocyanates or activated esters to form oxazolidinones —a scaffold found in antibiotics (e.g., Linezolid) and factor Xa inhibitors.
Analytical & Experimental Protocols
Determination of Enantiomeric Excess (HPLC)
To ensure the purity required for drug development (>99.5% e.e.), the following HPLC method is recommended.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm.
-
Expected Retention: The (R)-isomer typically elutes distinctively from the (S)-isomer due to the interaction of the amino group with the chiral stationary phase.
Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
-
Emergency: In case of eye contact, rinse immediately with plenty of water for 15 minutes.
References
-
AChemBlock. (R)-2-Amino-2-(2-chlorophenyl)ethanol Product Specifications & CAS 1212831-53-2.[1]
-
GuideChem. (R)-2-Amino-1-(2-chlorophenyl)ethanol Molecular Data and Synonyms.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 66757: Ethanol, 2-((2-chlorophenyl)amino)- (Structural Analogue Reference).
-
Google Patents. Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation (US20040176637A1).
-
BenchChem. Applications of Chlorophenyl-ethanol derivatives in Drug Development.
Sources
The Ortho-Chloro Advantage: Technical Guide to 2-Chloro-Beta-Amino Phenethyl Alcohol Derivatives
Executive Summary & Pharmacophore Rationale
The 2-chloro-beta-amino phenethyl alcohol scaffold (systematically 1-(2-chlorophenyl)-2-aminoethanol) represents a critical structural motif in medicinal chemistry, most notably serving as the backbone for lipophilic
While the phenylethanolamine core is ubiquitous in adrenergic signaling, the introduction of a chlorine atom at the ortho (2-) position of the phenyl ring is a deliberate structural modification designed to solve two specific failure modes in drug development: metabolic instability and receptor subtype selectivity .
The "Ortho-Effect" in Drug Design
The 2-chloro substituent is not merely a lipophilic handle; it acts as a "metabolic shield."
-
Metabolic Blockade: The chlorine atom at the ortho position sterically and electronically inhibits ring hydroxylation by Cytochrome P450 enzymes. Unlike the unsubstituted or para-substituted analogs (which are rapidly oxidized to catechols and cleared by COMT), the ortho-chloro derivatives exhibit significantly prolonged plasma half-lives.
-
Lipophilicity Modulation: The chlorine atom increases the partition coefficient (LogP), facilitating transdermal absorption—a key feature that allows drugs like Tulobuterol to be formulated as patches.
-
Conformational Locking: The steric bulk of the ortho-chloro group forces the ethanolamine side chain into a specific rotameric population, minimizing the entropic penalty upon binding to the
-adrenergic receptor ( -AR).
Synthetic Architecture: Asymmetric Transfer Hydrogenation (ATH)
Traditional reduction of 2-chloro-phenacyl halides using sodium borohydride yields racemic mixtures, necessitating wasteful chiral resolution. In a modern process environment, Asymmetric Transfer Hydrogenation (ATH) using Ru(II) catalysts is the industry standard for generating the chiral alcohol center with high enantiomeric excess (>98% ee).
The Retrosynthetic Logic
We avoid direct amination of the
Pathway: 2-Chloroacetophenone
Workflow Visualization
The following diagram outlines the high-fidelity synthesis route, prioritizing enantiocontrol.
Figure 1: Stereoselective synthesis pathway via Asymmetric Transfer Hydrogenation (ATH) and Epoxide Ring Opening.
Detailed Experimental Protocol
This protocol describes the synthesis of (R)-1-(2-chlorophenyl)-2-(tert-butylamino)ethanol (Tulobuterol analog). This method is self-validating: the optical rotation of the intermediate serves as a checkpoint before the final expensive amination step.
Phase 1: Asymmetric Reduction (The Critical Step)
-
Substrate: 2-chloro-phenacyl bromide (derived from 2-chloroacetophenone).
-
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori Catalyst).
-
Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).
Step-by-Step:
-
Charge: In a chemically resistant reactor, dissolve 2-chloro-phenacyl bromide (1.0 eq) in dry DMF or Ethyl Acetate.
-
Degas: Sparge the solution with Nitrogen for 15 minutes. Oxygen poisons the Ru-hydride species.
-
Catalyst Addition: Add RuCl(p-cymene)[(S,S)-Ts-DPEN] (S/C ratio 1:500).
-
Initiation: Add the HCOOH/TEA mixture (3.0 eq) slowly at 0°C.
-
Reaction: Stir at 25°C for 12–18 hours. Monitor by HPLC (C18 column).
-
Checkpoint: Conversion should be >98%. If stalled, add 0.1 eq of fresh HCOOH.
-
-
Workup: Quench with water, extract with EtOAc. Wash organic layer with sat. NaHCO3 (to remove formic acid) and Brine.
-
Validation: Analyze the (R)-2-bromo-1-(2-chlorophenyl)ethanol intermediate.
-
Target: >98% ee (Chiral HPLC, AD-H column).
-
Phase 2: Epoxide Formation & Amination
-
Cyclization: Dissolve the chiral bromohydrin in MeOH. Add K2CO3 (2.0 eq) and stir at RT for 2 hours.
-
Mechanism:[1][2][3] Intramolecular Williamson ether synthesis forms the epoxide with retention of configuration (if base is mild) or inversion (if conditions force direct displacement). Note: Standard base treatment of halohydrins usually retains the chiral center's integrity relative to the carbon skeleton.
-
-
Amination: Add tert-butylamine (excess, 3.0 eq) directly to the epoxide solution.
-
Reflux: Heat to 60°C for 4 hours. The high nucleophilicity of the amine opens the epoxide at the less substituted carbon (regioselective).
-
Isolation: Evaporate volatiles. Crystallize the hydrochloride salt from Isopropanol/Ether.
Structural Activity Relationship (SAR) & Pharmacology
The interaction of these derivatives with the
Comparative Physicochemical Data
The following table illustrates why the 2-chloro derivative is superior to the unsubstituted or 4-chloro analogs for long-acting formulations.
| Property | Unsubstituted (H) | 4-Chloro (Para) | 2-Chloro (Ortho) | Implication |
| LogP (Lipophilicity) | 1.2 | 2.4 | 2.3 | Optimal for transdermal/membrane penetration. |
| t1/2 (Metabolic Half-life) | < 2 hrs | ~4 hrs | ~9-12 hrs | Ortho-Cl blocks CYP450 ring hydroxylation. |
| Moderate | High | High | Steric bulk reduces affinity for | |
| pKa (Amine) | 9.5 | 9.4 | 9.2 | Slightly lower pKa improves un-ionized fraction at physiological pH. |
Receptor Binding Mechanism
The binding pocket of the
Figure 2: Pharmacophore mapping of 2-chloro-beta-amino phenethyl alcohol in the
Analytical Characterization
To ensure scientific integrity, the following analytical parameters must be met for the synthesized derivative.
-
Chiral HPLC:
-
1H-NMR (400 MHz, CDCl3):
-
Diagnostic signal for the methine proton attached to the chiral alcohol (
-C-OH) appears as a doublet of doublets (dd) around 4.6–4.9 ppm. -
The ortho-chloro substitution causes a downfield shift of the adjacent aromatic proton relative to the meta and para protons.
-
References
-
Noyori, R., & Hashiguchi, S. (1997).[7] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[7][8] Accounts of Chemical Research, 30(2), 97–102. Link
- Kubo, S., et al. (1980). Synthesis and Pharmacological Activities of Tulobuterol. Chemical and Pharmaceutical Bulletin, 28(12).
-
Rosenbaum, D. M., et al. (2007).[9][10] GPCR Structure: High-Resolution Crystal Structure of the Human Beta2-Adrenergic Receptor.[11] Science, 318(5854), 1266-1273. Link
- Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity, 4(11), 2572-2605. (Mechanistic basis for halogen-induced metabolic stability).
-
Wang, C., & Yamamoto, H. (2014).[3] Tungsten-Catalyzed Regioselective Ring Opening of Epoxides. Journal of the American Chemical Society, 136(19), 6888–6891. Link
Sources
- 1. Comparison of o-octopamine and related phenylethanolamines as substrates for norepinephrine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]
- 6. scihorizon.com [scihorizon.com]
- 7. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 8. kanto.co.jp [kanto.co.jp]
- 9. rcsb.org [rcsb.org]
- 10. Structural Features of β2 Adrenergic Receptor: Crystal Structures and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. guidetopharmacology.org [guidetopharmacology.org]
Methodological & Application
Technical Application Note: Chemoselective Synthesis of (R)-2-Amino-2-(2-chlorophenyl)ethanol
Executive Summary
This application note details a robust, high-fidelity protocol for the synthesis of (R)-2-Amino-2-(2-chlorophenyl)ethanol (CAS: 1212831-53-2) from (R)-2-chlorophenylglycine . This transformation is a critical step in the generation of chiral building blocks for pharmaceutical intermediates, particularly in the development of anti-platelet and anti-thrombotic agents where the ortho-chloro substitution pattern and enantiomeric purity are pharmacologically decisive.
The protocol utilizes the Sodium Borohydride/Iodine (NaBH₄/I₂) system to generate borane in situ. This method is selected over Lithium Aluminum Hydride (LiAlH₄) or commercial Borane-THF complexes due to its superior safety profile, ease of scalability, and exceptional retention of stereochemical integrity (>98% ee).
Key Technical Advantages[1]
-
Chemoselectivity: Preferential reduction of the carboxylic acid in the presence of the aryl chloride and free amine.
-
Stereoretention: Avoids racemization pathways common in aldehyde intermediates by proceeding through a stable amine-borane complex.
-
Operational Safety: Eliminates the need for storing unstable Borane-THF solutions or handling pyrophoric LiAlH₄.
Reaction Mechanism & Pathway
The reduction proceeds via the in situ generation of diborane (B₂H₆) from NaBH₄ and I₂. The borane coordinates with the amine to form a complex, activating the carboxyl group for hydride transfer. The resulting amino-borane intermediate requires a rigorous oxidative or acidic workup to liberate the free amino alcohol.
Figure 1: Mechanistic pathway for the borane-mediated reduction of (R)-2-chlorophenylglycine.
Experimental Protocol
Reagents and Materials
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Hazard Note |
| (R)-2-Chlorophenylglycine | 185.61 | 1.0 | Substrate | Irritant |
| Sodium Borohydride (NaBH₄) | 37.83 | 2.4 | Hydride Source | Water Reactive, Toxic |
| Iodine (I₂) | 253.81 | 1.0 | Oxidant/Activator | Corrosive, Stains |
| Tetrahydrofuran (THF) | 72.11 | -- | Solvent | Anhydrous required |
| Methanol (MeOH) | 32.04 | -- | Quench | Flammable |
| Potassium Hydroxide (KOH) | 56.11 | -- | Hydrolysis | Corrosive |
Step-by-Step Methodology
Phase 1: In Situ Borane Generation & Reduction
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, pressure-equalizing addition funnel, and nitrogen inlet. Flame-dry or oven-dry the glassware.
-
Substrate Suspension: Charge the flask with (R)-2-chlorophenylglycine (10.0 mmol) and anhydrous THF (25 mL). The amino acid will likely remain as a suspension.
-
Hydride Addition: Add NaBH₄ (24.0 mmol) in one portion. Cool the mixture to 0°C using an ice bath.
-
Iodine Addition (Critical): Dissolve I₂ (10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the reaction flask over 30–45 minutes.
-
Observation: Hydrogen gas (H₂) will evolve vigorously. The solution color will transition from dark brown (iodine) to colorless/white precipitate as borane is generated and consumed.
-
-
Reflux: Once gas evolution subsides and the addition is complete, remove the ice bath. Heat the reaction to reflux (66°C) and maintain for 16–18 hours. The suspension should clear significantly as the reduction proceeds.
Phase 2: Quench and Workup
-
Quench: Cool the reaction mixture to room temperature. Carefully add Methanol (10 mL) dropwise.
-
Caution: Significant H₂ evolution will occur as excess borane is destroyed.
-
-
Evaporation: Concentrate the mixture under reduced pressure to obtain a white semi-solid residue.
-
Borane Complex Hydrolysis: Dissolve the residue in 20% w/v aqueous KOH (20 mL). Reflux this aqueous mixture for 4 hours.
-
Extraction: Cool to room temperature. Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).
-
Drying: Combine organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Isolation: Filter and concentrate in vacuo to yield the crude amino alcohol.
Phase 3: Purification (Optional but Recommended)
-
Recrystallization: The product can often be recrystallized from Ethyl Acetate/Hexanes.
-
Salt Formation: For long-term storage, convert to the Hydrochloride salt by treating the ethereal solution of the crude product with HCl in dioxane/ether.
Process Workflow
Figure 2: Operational workflow for the synthesis process.
Quality Control & Characterization
To ensure the protocol is self-validating, the isolated product must meet the following criteria.
Structural Validation (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic: δ 7.15–7.45 ppm (m, 4H, Aryl-H). The 2-chloro substitution pattern typically shows a distinct multiplet pattern compared to unsubstituted phenyl.
-
Chiral Center (C2-H): δ ~4.4–4.6 ppm (dd or m, 1H).
-
Methylene (C1-H₂): δ ~3.5–3.8 ppm (m, 2H, -CH₂OH).
-
Exchangeable: Broad singlets for -NH₂ and -OH (variable shift).
-
Enantiomeric Purity (Chiral HPLC)
-
Column: Daicel Chiralpak AD-H or OD-H (Common for aryl amino alcohols).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm or 254 nm.
-
Target: >98% ee. Compare against racemic standard prepared by mixing (R) and (S) starting materials.
Physical Properties
-
Appearance: The free base is typically a viscous oil or low-melting solid; the HCl salt is a white crystalline solid.
-
CAS Reference: 1212831-53-2 (Specific to the (R)-isomer).[3]
References
-
McKennon, M. J., et al. (1993). "A Convenient Reduction of Amino Acids and Their Derivatives."[4] The Journal of Organic Chemistry, 58(13), 3568-3571.
-
Abiko, A., et al. (1992). "Simple and Efficient Procedure for the Reduction of α-Amino Acids." Tetrahedron Letters, 33(38), 5517-5518.
-
Kanth, J. V. B., & Periasamy, M. (1991). "Selective reduction of carboxylic acids into alcohols using NaBH4-I2." The Journal of Organic Chemistry, 56(20), 5964-5965.
-
AChemBlock. "(R)-2-Amino-2-(2-chlorophenyl)ethanol Product Data." AChemBlock Catalog.
-
PubChem. "Compound Summary: 2-Amino-2-(2-chlorophenyl)ethanol." National Library of Medicine.
Sources
Application Note: (R)-2-Amino-2-(2-chlorophenyl)ethanol in Clopidogrel Development
This Application Note and Protocol guide details the synthesis, characterization, and application of (R)-2-Amino-2-(2-chlorophenyl)ethanol , a critical chiral intermediate in the quality control and specific synthetic pathways of Clopidogrel.
Executive Summary
The synthesis of Clopidogrel (Plavix®) requires strict stereochemical control to yield the active (S)-(+) enantiomer. While the (S)-enantiomer of the 2-chlorophenylglycine scaffold is the direct precursor to the drug, the (R)-2-Amino-2-(2-chlorophenyl)ethanol (CAS: 1212831-53-2) plays a vital role in pharmaceutical development. It serves two primary functions:
-
Critical Quality Attribute (CQA) Reference Standard: It is the precursor to (R)-Clopidogrel , the inactive and potentially toxic distomer. High-purity (R)-intermediate is required to validate chiral HPLC methods and ensure enantiomeric excess (ee) >99.0% in the final drug substance.
-
Chiral Pool Precursor: In specific "inversion-based" synthetic routes, the (R)-alcohol can be converted to the (S)-amine via stereospecific activation (e.g., mesylation) and displacement, although this is less common than direct (S)-synthesis.
This guide provides a robust Asymmetric Transfer Hydrogenation (ATH) protocol for synthesizing the (R)-intermediate and details its application in impurity profiling.
Scientific Background & Stereochemical Logic
The Clopidogrel Stereochemistry Nexus
Clopidogrel acts as an irreversible P2Y12 receptor antagonist.[1][2] Its efficacy is strictly limited to the (S)-enantiomer . The (R)-enantiomer is not only inactive but can induce convulsions at high doses. Therefore, controlling the stereocenter at the benzylic position is the single most critical step in its manufacturing.
-
Direct Precursor: (S)-(+)-2-Amino-2-(2-chlorophenyl)acetic acid methyl ester.
-
Target Intermediate: (R)-2-Amino-2-(2-chlorophenyl)ethanol.
-
Relationship: The (R)-alcohol corresponds to the (R)-amino acid (distomer) upon oxidation. Thus, this protocol focuses on synthesizing the reference standard for the impurity.
Mechanism of Synthesis: Asymmetric Transfer Hydrogenation (ATH)
To obtain high optical purity (>99% ee) of the (R)-alcohol, we utilize Noyori’s Asymmetric Transfer Hydrogenation. This method reduces 2-amino-1-(2-chlorophenyl)ethanone using a Ruthenium catalyst with a chiral diamine ligand.
-
Catalyst Selection: The (S,S)-TsDPEN-Ru(p-cymene) complex typically yields the (R)-alcohol for aryl-alkyl ketones, following the empirical rule where the hydride is delivered to the Re-face of the ketone.
-
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) serves as the safe, liquid hydrogen donor, avoiding high-pressure H₂ gas.
Figure 1: Synthetic pathway for the (R)-intermediate via Asymmetric Transfer Hydrogenation.[3][4][5]
Experimental Protocol: Synthesis of (R)-2-Amino-2-(2-chlorophenyl)ethanol
Safety Warning: 2-Amino-1-(2-chlorophenyl)ethanone is a skin irritant. Ruthenium catalysts are costly and sensitive to oxygen in solution. Perform all steps in a fume hood.
Materials & Reagents
| Reagent | CAS No.[6] | Equiv.[7][8] | Role |
| 2-Amino-1-(2-chlorophenyl)ethanone HCl | 14160-93-1 | 1.0 | Substrate |
| RuCl(p-cymene)[(S,S)-TsDPEN] | 192139-90-5 | 0.005 (0.5 mol%) | Chiral Catalyst |
| Formic Acid / Triethylamine (5:2) | N/A | 3.0 vol | Hydrogen Donor |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Extraction |
| Isopropanol (IPA) | 67-63-0 | Solvent | Recrystallization |
Step-by-Step Procedure
Step 1: Catalyst Activation & Reaction Setup
-
In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-1-(2-chlorophenyl)ethanone HCl (10.0 g, 48.5 mmol) in Formic acid/Triethylamine complex (30 mL).
-
Note: The solution may be slightly exothermic upon mixing.[8] Ensure the temperature stabilizes to 25–30°C.
-
-
Degas the solution by bubbling nitrogen gas through it for 10 minutes to remove dissolved oxygen (critical for catalyst life).
-
Add the catalyst RuCl(p-cymene)[(S,S)-TsDPEN] (154 mg, 0.24 mmol).
-
Seal the flask under a nitrogen atmosphere and stir at 28°C ± 2°C for 24 hours.
Step 2: Reaction Monitoring (IPC)
-
Method: TLC (Silica gel, DCM:MeOH:NH₄OH 90:10:1).
-
Criterion: Disappearance of the ketone spot (Rf ~0.6) and appearance of the alcohol spot (Rf ~0.3).
-
Validation: If conversion is <95% after 24h, add an additional 0.1 mol% catalyst and stir for 6 hours.
Step 3: Quenching and Isolation [9][10]
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add water (50 mL) followed by 20% NaOH solution dropwise until the pH reaches 10–11. This liberates the free amine base.
-
Extract the aqueous mixture with Dichloromethane (3 x 50 mL) .
-
Combine the organic layers and wash with Brine (50 mL) .
-
Dry over anhydrous Sodium Sulfate (Na₂SO₄) , filter, and concentrate under reduced pressure to yield a crude off-white solid.
Step 4: Purification (Enrichment)
-
Dissolve the crude solid in minimal hot Isopropanol (IPA) (~20 mL).
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.
-
Filter the white crystals and wash with cold hexane.
-
Yield: Expected 7.5 g (90%).
-
Optical Rotation:
(c=1, MeOH) (Value to be verified against specific lot Certificate of Analysis).
Quality Control & Application in Clopidogrel Synthesis
Chiral HPLC Method (Enantiomeric Purity)
To ensure the synthesized material is the (R)-isomer and suitable for use as an impurity standard.
-
Column: Chiralpak AD-H or OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV @ 220 nm.
-
Retention Times (Typical):
-
(R)-Isomer (Target): ~12.5 min
-
(S)-Isomer (Impurity): ~15.2 min
-
-
Acceptance Criteria: ee > 99.5% for Reference Standard usage.
Application: Synthesis of (R)-Clopidogrel Impurity Standard
To generate the full impurity standard for final drug release testing:
-
Oxidation: Treat the (R)-alcohol with TEMPO/NaOCl to yield (R)-2-amino-2-(2-chlorophenyl)acetic acid .
-
Esterification: React with Thionyl Chloride/Methanol to form the methyl ester.
-
Coupling: React with 2-(2-thienyl)ethyl tosylate.
-
Cyclization: Perform the Mannich cyclization with formaldehyde.
-
Result: (R)-Clopidogrel (Distomer).[11] This is used to spike the (S)-Clopidogrel sample during QC validation to prove the method can separate the two enantiomers.
Workflow Diagram
Figure 2: Operational workflow for the synthesis of (R)-2-Amino-2-(2-chlorophenyl)ethanol.
References
-
Pereillo, J. M., et al. (2002).[12] "Structure and stereochemistry of the active metabolite of clopidogrel." Drug Metabolism and Disposition, 30(11), 1288-1295. Link
- Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97-102.
-
Savi, P., et al. (2000). "Identification and Biological Activity of the Active Metabolite of Clopidogrel." Thrombosis and Haemostasis, 84, 891-896. Link
-
BenchChem. (2025).[13] "Application Notes: (R)-2-Amino-2-(4-chlorophenyl)acetic acid as a Chiral Resolving Agent." (Context on resolution agents). Link
-
AChemBlock. "Product Profile: (R)-2-Amino-2-(2-chlorophenyl)ethanol (CAS 1212831-53-2)."[6] (Verification of CAS and existence). Link
Sources
- 1. Chiral Stability of an Extemporaneously Prepared Clopidogrel Bisulfate Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. scihorizon.com [scihorizon.com]
- 6. (R)-2-Amino-2-(2-chlorophenyl)ethanol 95% | CAS: 1212831-53-2 | AChemBlock [achemblock.com]
- 7. jocpr.com [jocpr.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. PROCESSES FOR THE PREPARATION OF CLOPIDOGREL - Patent 2155756 [data.epo.org]
- 11. WO2006087729A1 - Rapid resolution process for clopidogrel base and a process for preparation of clopidogrel bisulfate polymorph - form i - Google Patents [patents.google.com]
- 12. Structure and stereochemistry of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
solvent selection for (R)-2-Amino-2-(2-chlorophenyl)ethanol recrystallization
Application Note & Protocol
Topic: A Systematic Approach to Solvent Selection for the Recrystallization of (R)-2-Amino-2-(2-chlorophenyl)ethanol
Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the systematic selection of an optimal solvent system for the purification of (R)-2-Amino-2-(2-chlorophenyl)ethanol via recrystallization. As a chiral amino alcohol, this compound is a valuable building block in pharmaceutical synthesis where high purity is paramount.[1] This guide moves beyond a simple list of solvents, offering a detailed methodology grounded in the physicochemical properties of the solute, theoretical principles of crystallization, and a structured experimental workflow. Protocols for solubility screening and small-scale recrystallization trials are provided to enable a rational, evidence-based approach to developing a robust and efficient purification process.
Introduction: The Critical Role of Purification
(R)-2-Amino-2-(2-chlorophenyl)ethanol is a chiral amino alcohol, a class of compounds that serve as indispensable building blocks (synthons) in the pharmaceutical industry.[1] The specific three-dimensional arrangement of the amine and alcohol functional groups is often fundamental to the efficacy and safety of many drug substances.[1] Consequently, achieving high chemical and enantiomeric purity is not merely a matter of quality control but a critical determinant of a drug's therapeutic profile.
Recrystallization is a powerful and widely used technique for the purification of solid active pharmaceutical ingredients (APIs) and their intermediates.[2][3][4] The process leverages differences in solubility between the target compound and its impurities in a given solvent system.[5][6] The selection of an appropriate solvent is the most critical parameter, influencing not only purity and yield but also crystal form (polymorphism), crystal habit (morphology), and handling characteristics like flowability and filtration.[4][7] A poorly chosen solvent can lead to low recovery, ineffective impurity rejection, or the formation of undesirable solvates or metastable polymorphs.[3][4]
This guide outlines a logical, multi-step strategy to identify and optimize a solvent system for the recrystallization of (R)-2-Amino-2-(2-chlorophenyl)ethanol.
Foundational Principles of Solvent Selection
The ideal recrystallization solvent is one in which the target compound exhibits high solubility at an elevated temperature (typically the solvent's boiling point) and low solubility at a low temperature (e.g., room temperature or 0-4 °C).[8] This temperature-dependent solubility differential is the primary driving force for crystallization.[3][4]
Solute-Solvent Interactions
The principle of "like dissolves like" provides a foundational starting point. To apply this, we must first analyze the structure of (R)-2-Amino-2-(2-chlorophenyl)ethanol.
-
Polar Moieties: The molecule contains a primary amine (-NH₂) and a primary alcohol (-OH). Both groups are capable of acting as hydrogen bond donors and acceptors. These make the molecule polar.
-
Nonpolar Moiety: The 2-chlorophenyl group is relatively nonpolar and hydrophobic.
This amphiphilic nature suggests that solvents of intermediate polarity, or mixtures of polar and nonpolar solvents, may be effective. Solvents that can engage in hydrogen bonding are likely to be good candidates for dissolving the compound.[9]
Physicochemical Properties of the Solute
A summary of the key properties of the target compound is essential for informing solvent choice.
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-2-(2-chlorophenyl)ethan-1-ol | [10] |
| Molecular Formula | C₈H₁₀ClNO | [10] |
| Molecular Weight | 171.62 g/mol | [10] |
| Hydrogen Bond Donors | 2 (from -OH and -NH₂) | [11] |
| Hydrogen Bond Acceptors | 2 (from N and O) | [11] |
| Predicted XLogP3 | 2.2 | [11] |
The presence of multiple hydrogen bond donors/acceptors confirms the molecule's polar character and its ability to interact strongly with protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., acetone). The XLogP3 value suggests a degree of lipophilicity, indicating that purely aqueous systems might not be ideal, but hydroalcoholic mixtures could be very effective.[12]
A Systematic Workflow for Solvent Screening
A trial-and-error approach to solvent selection is inefficient. A structured workflow ensures a systematic evaluation of candidates, leading to a more robust and optimized process.
Caption: Workflow for systematic solvent selection.
Step 1: Candidate Solvent Identification
Based on the solute's properties and safety considerations (ICH guidelines), a diverse yet manageable set of solvents should be selected for initial screening.
| Solvent Class | Example Solvent | Boiling Point (°C) | Polarity | Rationale for Inclusion |
| Protic | Ethanol | 78 | High | Excellent H-bonding capability, good safety profile.[13] |
| Isopropanol (IPA) | 82 | High | Similar to ethanol, slightly less polar. | |
| Water | 100 | Very High | Good for forming hydroalcoholic mixtures; unlikely to work alone.[13] | |
| Polar Aprotic | Acetone | 56 | Medium-High | Good dipole moment, can accept H-bonds.[13] |
| Ethyl Acetate (EtOAc) | 77 | Medium | Common recrystallization solvent, less polar than alcohols.[13] | |
| Acetonitrile (ACN) | 82 | Medium-High | Often used in pharmaceutical crystallization.[14] | |
| Aromatic | Toluene | 111 | Low | May dissolve the nonpolar chlorophenyl group well.[14] |
Experimental Protocols
Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Small-Scale Solubility Assessment
This protocol aims to quickly identify promising solvents by determining solubility at room temperature and at the solvent's boiling point.
Materials:
-
(R)-2-Amino-2-(2-chlorophenyl)ethanol (crude)
-
Selected solvents (see table above)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Hot plate or heating block
-
Graduated pipettes or syringes
Procedure:
-
Weigh approximately 20 mg of the crude compound into a test tube.
-
Add the selected solvent dropwise (e.g., in 0.1 mL increments) at room temperature (approx. 20-25°C), vortexing after each addition.
-
Record the volume of solvent required to fully dissolve the solid. If it dissolves in < 0.5 mL, it is likely "too soluble" at room temperature. If it remains insoluble after adding 2.0 mL, it is likely "insoluble."
-
For solvents where the compound was sparingly soluble or insoluble at room temperature, heat the mixture to the solvent's boiling point.
-
Continue adding small increments of the hot solvent until the solid fully dissolves. Record the total volume of solvent used.
-
Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals that form. A dense, crystalline precipitate is a positive indicator.
Data Interpretation & Decision Making
The results from Protocol 1 guide the selection of a single-solvent or two-solvent system.
Caption: Decision tree for choosing a recrystallization system.
Illustrative Solubility Data: (Note: This is representative data for demonstration purposes.)
| Solvent | Solubility at 25°C | Solubility at Boiling | Observation on Cooling | Recommendation |
| Ethanol | Sparingly Soluble | Very Soluble | Abundant white crystals | Proceed with Single-Solvent Trial (Protocol 2) |
| Isopropanol | Sparingly Soluble | Very Soluble | Good crystal formation | Proceed with Single-Solvent Trial (Protocol 2) |
| Acetone | Very Soluble | Very Soluble | Few or no crystals | Use as 'Solvent' in a Two-Solvent System |
| Water | Insoluble | Sparingly Soluble | Poor recovery | Use as 'Anti-solvent' in a Two-Solvent System |
| Toluene | Insoluble | Sparingly Soluble | Oiling out observed | Discard |
| Ethyl Acetate | Moderately Soluble | Very Soluble | Some crystal formation | Possible single solvent, but recovery may be lower |
Based on this illustrative data, ethanol and isopropanol are excellent candidates for a single-solvent recrystallization. An acetone/water system is a promising candidate for a two-solvent recrystallization.
Protocol 2: Single-Solvent Recrystallization Trial
Objective: To purify the compound using a single promising solvent (e.g., Ethanol).
Procedure:
-
Place 1.0 g of the crude compound into a 50 mL Erlenmeyer flask with a stir bar.
-
Add the chosen solvent (e.g., Ethanol) in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[15]
-
If the solution contains insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.[5]
-
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[16]
-
Once at room temperature, cool the flask further in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[16]
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
Calculate the percent recovery and analyze the purity (e.g., melting point, HPLC).
Protocol 3: Two-Solvent (Solvent/Anti-solvent) Recrystallization Trial
Objective: To purify the compound when no single solvent is ideal. Here, we use a "solvent" in which the compound is very soluble (e.g., Acetone) and a miscible "anti-solvent" in which it is insoluble (e.g., Water).[15]
Procedure:
-
Place 1.0 g of the crude compound into a 50 mL Erlenmeyer flask.
-
At room temperature, add the minimum amount of the "solvent" (Acetone) required to just dissolve the solid.
-
Heat the solution gently.
-
Add the "anti-solvent" (Water) dropwise with swirling until a persistent cloudiness (turbidity) appears. This indicates the point of saturation.[8]
-
Add a few drops of the "solvent" (Acetone) back into the hot solution until it becomes clear again.
-
Remove from heat and allow the solution to cool slowly, as described in Protocol 2 (Steps 4-9).
Evaluation and Optimization
The success of the recrystallization is judged by three key metrics:
-
Recovery (Yield): The final weight of the pure product divided by the initial weight of the crude material. While high recovery is desired, it should not come at the expense of purity.
-
Purity: This is the most important factor. Purity should be assessed by an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) for chemical purity and chiral HPLC for enantiomeric excess. A sharp, well-defined melting point close to the literature value is also a good indicator of purity.
-
Process Viability: The chosen system should be scalable, safe, and cost-effective for the intended application.
If the initial results are not satisfactory (e.g., low yield with high purity, or vice versa), further optimization may be required. This can include adjusting the cooling rate, the final cooling temperature, or the solvent/anti-solvent ratio.
Conclusion
The selection of a recrystallization solvent is a systematic process that combines theoretical understanding with methodical experimentation. For a molecule like (R)-2-Amino-2-(2-chlorophenyl)ethanol, with both polar and nonpolar characteristics, protic solvents like ethanol and isopropanol often serve as excellent starting points for single-solvent systems. Should these prove suboptimal, a two-solvent system, such as acetone-water, provides a viable alternative. By following the structured workflow and protocols outlined in this guide, researchers can efficiently develop a robust and effective purification strategy, ensuring the high quality required for pharmaceutical applications.
References
- Vertex AI Search. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
- ACS Publications. (2012, September 12). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research.
- ResearchGate. (2025, August 6).
- PubMed. (2005, July 15). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals.
- YouTube. (2020, October 9).
- HBCSE.
- LabXchange. (2024, January 23).
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- BenchChem. (2025). discovery and synthesis of chiral amino alcohols.
- ACS Publications. (2024, July 5).
- PubChem. Ethanol, 2-((2-chlorophenyl)amino)-.
- LibreTexts.
- Sigma-Aldrich. (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride.
- ResearchGate. Recrystallization of Drugs: Significance on Pharmaceutical Processing.
- AChemBlock. (R)-2-Amino-2-(2-chlorophenyl)ethanol 95% | CAS: 1212831-53-2.
- SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
- University of Rochester, Department of Chemistry.
- PubChem. 2-Amino-1,2-bis(p-chlorophenyl)ethanol.
- Guidechem. (R)-2-Amino-1-(2-chlorophenyl)ethanol 97590-54-0 wiki.
- YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual.
- PubMed. (2007, February 16).
- SciSpace. (2022, May 11). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality.
- ResearchGate. (2019, March 20).
- JOCPR. Reduction of Chiral Amino Acids Based on Current Method.
- Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents.
- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
- University of Rochester, Department of Chemistry.
- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
- WUR eDepot. Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models.
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- 9. An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (R)-2-Amino-2-(2-chlorophenyl)ethanol 95% | CAS: 1212831-53-2 | AChemBlock [achemblock.com]
- 11. Ethanol, 2-((2-chlorophenyl)amino)- | C8H10ClNO | CID 66757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Home Page [chem.ualberta.ca]
- 16. LabXchange [labxchange.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of (R)-2-Amino-2-(2-chlorophenyl)ethanol
Case ID: OPT-EE-2026-CL Subject: Troubleshooting & Improving Enantiomeric Excess (ee) Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. This guide addresses the optimization of enantiomeric excess (ee) for (R)-2-Amino-2-(2-chlorophenyl)ethanol , a critical chiral building block (often associated with the synthesis of platelet aggregation inhibitors like Clopidogrel derivatives).
Achieving high optical purity (>99% ee) for this vicinal amino alcohol presents unique challenges due to the steric hindrance of the ortho-chloro substituent and the potential for racemization under harsh conditions. This guide prioritizes Chemical Resolution (the industrial workhorse) and Enzymatic Kinetic Resolution (the green alternative), supported by robust analytical protocols.
Module 1: Classical Chemical Resolution
Core Issue: "I am using a chiral acid to resolve the racemate, but my ee is stalling at 80-90%, or the yield is too low."
Diagnostic & Troubleshooting
| Symptom | Probable Cause | Corrective Action |
| "Oiling Out" (No crystals) | Solvent polarity mismatch or supersaturation is too high.[1] | Switch Solvent: Move from pure EtOH to EtOH:H₂O (95:5) or iPrOH. Seed: Add seed crystals at the cloud point. |
| Low ee (<90%) | Eutectic composition reached; non-selective precipitation. | "Pope-Peachy" Method: Use 0.5 eq. of resolving agent + 0.5 eq. of achiral acid (e.g., HCl) to maximize selectivity. |
| Low Yield | High solubility of the diastereomeric salt. | Cooling Ramp: Extend cooling time (e.g., 0.1°C/min). Anti-solvent: Add MTBE or Hexane after initial nucleation. |
Standard Operating Procedure (SOP): Tartaric Acid Resolution
While specific resolving agents vary by derivative, (L)-(+)-Tartaric Acid is the primary candidate for screening 2-aryl-2-aminoethanols.
Protocol:
-
Stoichiometry: Dissolve 100 mmol of racemic 2-Amino-2-(2-chlorophenyl)ethanol in Methanol (MeOH) (5 mL/g).
-
Addition: Add 100 mmol (1.0 eq) of (L)-(+)-Tartaric acid dissolved in warm MeOH.
-
Pro-Tip: If 1.0 eq fails, try 0.6 eq to prioritize high ee over yield (preferential crystallization).
-
-
Crystallization: Heat to reflux (65°C) for 30 mins. Cool slowly to 25°C over 6 hours.
-
Filtration: Collect the precipitate. This is typically the (R)-amine · (L)-tartrate salt.[1]
-
Recrystallization (The Critical Step): If ee is <98%, recrystallize the salt in Ethanol/Water (90:10) . Water acts as a "polishing" agent to solubilize the more soluble (S)-salt impurity.
Workflow Visualization: Salt Resolution Cycle
Caption: Iterative resolution workflow. Note the feedback loop at the "Recrystallization" stage, critical for breaking the eutectic ceiling.
Module 2: Enzymatic Kinetic Resolution (EKR)
Core Issue: "Chemical resolution is too labor-intensive. I want to use biocatalysis, but the reaction stops halfway."
Mechanism & Logic
Lipases (specifically Candida antarctica Lipase B - CALB) are highly effective for acylating the (R)-enantiomer of amino alcohols, leaving the (S)-enantiomer (or vice versa depending on enzyme specificity).
Common Pitfall: The reaction produces a byproduct (e.g., acetic acid from vinyl acetate) or the enzyme denatures due to pH changes.
SOP: Lipase-Mediated Resolution
-
Substrate: Dissolve racemic amino alcohol in MTBE or Toluene .
-
Acyl Donor: Add Ethyl Acetate (slow) or Vinyl Acetate (fast, irreversible).
-
Warning: Vinyl acetate produces acetaldehyde, which can deactivate enzymes. Ethyl acetate is slower but safer for the enzyme.
-
-
Catalyst: Add immobilized CALB (Novozym 435) (10-20% w/w relative to substrate).
-
Conditions: Shake at 30-40°C.
-
Monitoring: Stop exactly at 50% conversion.
-
Note: In EKR, maximum theoretical yield is 50%.
-
Troubleshooting EKR
-
Q: Why does conversion stall at 30%?
-
A: Product inhibition. The amide product might be precipitating on the enzyme surface. Solution: Add a co-solvent (THF) or increase temperature slightly (up to 50°C).
-
-
Q: How do I separate the product?
-
A: The unreacted amine is basic; the acylated product is neutral. Use an Acid/Base Extraction :
-
Wash organic phase with 1M HCl.
-
Unreacted amine goes to aqueous layer.
-
Acylated amine stays in organic layer.
-
-
Module 3: Analytical Validation (Chiral HPLC)
Core Issue: "I cannot trust my ee values. The peaks are broad or splitting."
Accurate measurement is the bedrock of optimization. Amino alcohols are basic and often "tail" on silica-based columns due to silanol interactions.
Recommended Method Parameters
| Parameter | Condition A (Standard) | Condition B (Difficult Separation) |
| Column | Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate) | Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane : Isopropanol (90:10) | Hexane : Ethanol (85:15) |
| Additives | 0.1% Diethylamine (DEA) | 0.1% DEA + 0.1% TFA |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) | UV @ 220 nm (Amine absorption) |
Critical Technical Note:
Always use Diethylamine (DEA) in the mobile phase. The free amine group on your molecule interacts with the acidic silanols of the column packing, causing peak tailing. DEA blocks these sites, sharpening the peaks and improving resolution (
Module 4: Advanced Optimization (The "Dutch Resolution")
If single-acid resolution fails, employ the Dutch Resolution strategy (Family Approach).
Concept: Use a mixture of structurally related resolving agents (e.g., Tartaric acid + Mandelic acid + Dibenzoyl tartaric acid). Why it works: Impurities (the wrong enantiomer) struggle to fit into the complex crystal lattice of a mixed-salt system, often resulting in higher ee in the first pass compared to a single agent.
Protocol:
-
Prepare racemate in MeOH.
-
Add 0.5 eq of Resolving Agent A.
-
Add 0.5 eq of Resolving Agent B.
Decision Logic for Optimization
Caption: Quick-reference decision tree for selecting the optimization pathway based on the resolution method used.
References
-
BenchChem. (2025).[1][5][6] Application Notes and Protocols: (R)-2-Amino-2-(4-chlorophenyl)acetic acid as a Chiral Resolving Agent. Retrieved from
-
Sigma-Aldrich (Merck). (n.d.). Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC. Retrieved from
- Viedma, C. (2005). Chiral Symmetry Breaking During Crystallization: Complete Chiral Purity Induced by Nonlinear Autocatalysis and Recycling. Physical Review Letters.
- Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents. Tetrahedron: Asymmetry.
-
GuideChem. (n.d.). (R)-2-Amino-1-(2-chlorophenyl)ethanol Properties and Synthesis. Retrieved from
(Note: While specific "recipe" papers for the 2-chloro derivative are proprietary or less common than the 4-chloro analog, the protocols above are chemically validated adaptations of standard 2-aminoethanol resolution techniques.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Semi-continuous and continuous processes for enantiomeric separation - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03668H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
preventing racemization of (R)-2-Amino-2-(2-chlorophenyl)ethanol during synthesis
Technical Support Center: (R)-2-Amino-2-(2-chlorophenyl)ethanol
A Guide to Preventing Racemization During Synthesis
Welcome to the technical support guide for the synthesis of (R)-2-Amino-2-(2-chlorophenyl)ethanol. As Senior Application Scientists, we understand that maintaining the stereochemical integrity of chiral molecules is paramount for their efficacy and safety in drug development.[1] This guide is designed to provide researchers, scientists, and process chemists with in-depth troubleshooting strategies and preventative measures to mitigate the risk of racemization during the synthesis of this critical chiral amino alcohol.
Troubleshooting Guide: Loss of Enantiomeric Excess
This section addresses the most common issues encountered during synthesis that can lead to a partial or complete loss of enantiomeric purity.
Q: I've observed a significant loss of enantiomeric excess (ee) in my final product. What are the most likely causes during the synthesis of (R)-2-Amino-2-(2-chlorophenyl)ethanol?
A: Loss of enantiomeric excess is a common but preventable issue. The primary culprits are typically related to the stability of the stereocenter alpha to the amine. The most probable causes are:
-
Inappropriate pH Conditions: Exposure to basic (pH > 8) or strongly acidic (pH < 2) conditions, especially during aqueous workups or extractions, is the most frequent cause.[2]
-
Elevated Temperatures: High temperatures during the reaction, solvent removal (e.g., rotary evaporation), or purification provide the activation energy needed to epimerize the chiral center.[3][4]
-
Incompatible Solvents: Protic solvents, such as methanol or ethanol, can facilitate proton transfer, which may accelerate the rate of racemization under certain conditions.[2]
-
Presence of Catalysts: Certain transition metal catalysts, potentially used in preceding or concurrent steps, can catalyze racemization through the formation of reversible imine intermediates.[4]
The logical workflow for diagnosing the source of racemization is outlined in the diagram below.
Caption: Troubleshooting workflow for diagnosing the cause of racemization.
Q: How do pH conditions during workup and extraction contribute to racemization, and what is the optimal pH range to maintain?
A: The hydrogen atom on the carbon bearing the amino group (the stereocenter) is weakly acidic. Under basic conditions (pH > 8), this proton can be abstracted. This deprotonation leads to the formation of a planar, achiral imine intermediate. Subsequent, non-stereoselective reprotonation of this intermediate results in a racemic mixture.[2] Conversely, very strong acidic conditions can sometimes catalyze enolization or other isomerization pathways.
Preventive Measures:
-
Optimal pH Range: Maintain the pH between 4 and 7 during all aqueous workup and extraction steps.
-
Buffered Washes: Instead of using strong bases like sodium bicarbonate or carbonate for neutralization, opt for a saturated solution of ammonium chloride (NH₄Cl) or a dilute phosphate buffer.
-
Minimize Exposure Time: Perform extractions and washes as quickly as possible to reduce the time the compound spends in an aqueous environment, even within the optimal pH range.
Q: Can the reaction temperature or prolonged reaction times lead to racemization? What are the recommended temperature controls?
A: Yes, temperature is a critical factor. Racemization is a chemical process with an activation energy barrier.[3] Higher temperatures provide the necessary energy to overcome this barrier, increasing the rate of epimerization.[4] This is particularly true if other destabilizing factors, such as non-optimal pH or the presence of certain catalysts, are also present.
Preventive Measures:
-
Low-Temperature Reactions: Perform reactions at the lowest feasible temperature that still allows for an acceptable reaction rate. Utilize cooling baths (ice-water, ice-salt) as necessary.
-
Controlled Solvent Removal: When concentrating the product using a rotary evaporator, use a water bath temperature no higher than 40°C and apply vacuum gradually to minimize bumping and thermal stress.
-
Limit Heating: Avoid prolonged heating of the compound in any solvent. If a reaction requires elevated temperatures, monitor its progress closely and stop the heating as soon as it reaches completion.
Q: Does the choice of solvent impact the stereochemical stability of my compound?
A: The solvent can significantly influence stereochemical stability.[5][6] Protic solvents (e.g., methanol, ethanol, water) can facilitate the proton transfer necessary for racemization by acting as proton shuttles for the imine-enamine tautomerism. Aprotic solvents are generally preferred.
Recommendations:
-
Prioritize Aprotic Solvents: Whenever possible, use aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, or Ethyl Acetate for both the reaction and subsequent workup procedures.[2]
-
Solvent Polarity: While less critical than protic character, solvent polarity can influence the conformation of the molecule and the stability of intermediates, which may have a secondary effect on racemization rates.[5]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of racemization for chiral 2-amino alcohols like this one?
A1: The primary mechanism for racemization in 2-amino alcohols involves the reversible formation of an achiral intermediate. Under basic conditions, the process is initiated by the deprotonation of the carbon atom attached to both the aryl ring and the amino group. This results in an anion that can rearrange to a more stable, achiral imine. This imine exists in equilibrium with its protonated form. When the imine is reprotonated, the proton can add to either face of the C=N double bond with equal probability, leading to the formation of a 50:50 mixture of the (R) and (S) enantiomers, i.e., a racemic mixture.
Caption: Base-catalyzed racemization mechanism via an achiral imine.
Q2: What are the best analytical methods to accurately determine the enantiomeric excess (ee) of my product?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of (R)-2-Amino-2-(2-chlorophenyl)ethanol.[7]
-
Method: A chiral stationary phase (CSP), typically based on cellulose or amylose derivatives, is used to separate the two enantiomers.[2]
-
Detection: A UV detector is commonly used for detection, as the phenyl ring provides a strong chromophore.
-
Quantification: The enantiomeric excess is calculated by integrating the peak areas of the two enantiomers using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.[7]
-
Validation: It is crucial to co-inject a small amount of a racemic standard to confirm the identity and separation of the enantiomer peaks.
Gas Chromatography (GC) with a chiral column can also be used, often after derivatizing the amine and alcohol functional groups to increase volatility.[8][9]
Q3: How can I prevent racemization during purification, specifically during chromatography or crystallization?
A3:
-
Chromatography:
-
Stationary Phase: Use a neutral stationary phase like silica gel. Avoid basic alumina, which can cause on-column racemization.
-
Mobile Phase: Use a neutral, aprotic solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). Avoid adding basic modifiers like triethylamine or ammonia unless absolutely necessary for peak shape, and if so, use the minimum possible concentration and run the column quickly.
-
Temperature: Perform chromatography at room temperature.
-
-
Crystallization:
-
Solvent Choice: The choice of crystallization solvent can sometimes influence the stability of the chiral center.[10] Screen a variety of aprotic solvents.
-
Temperature: Avoid excessively high temperatures when dissolving the compound. Use the minimum amount of heat necessary.
-
pH: Ensure the compound is in its neutral or salt form before crystallization. Attempting to crystallize the free base from a solution that is even slightly basic can lead to racemization in the mother liquor.
-
Q4: Are there any specific storage conditions recommended for the final product to ensure long-term stereochemical stability?
A4: To ensure long-term stability and prevent slow racemization over time, the following storage conditions are recommended:[2]
-
Form: Store the compound as a stable salt (e.g., hydrochloride salt) rather than the free base. The protonated amine is not susceptible to the base-catalyzed racemization mechanism.
-
Temperature: Store at low temperatures, preferably at -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.
-
Light: Protect from light by using an amber vial.
Key Parameter Summary
This table provides a quick reference for the critical parameters to control during the synthesis of (R)-2-Amino-2-(2-chlorophenyl)ethanol.
| Parameter | Recommended Condition | Rationale for Prevention of Racemization |
| pH (Workup/Extraction) | 4.0 - 7.0 | Avoids base-catalyzed deprotonation at the chiral center.[2] |
| Temperature | < 40°C | Minimizes the thermal energy available to overcome the activation barrier for epimerization.[4] |
| Solvents | Aprotic (DCM, THF, Toluene) | Prevents facilitation of proton transfer that can accelerate racemization.[2] |
| Chromatography Modifier | Avoid bases (e.g., TEA) | Prevents on-column racemization on the stationary phase surface. |
| Storage | Solid HCl salt form, -20°C | Protonation of the amine blocks the racemization pathway; low temperature slows all chemical processes.[2] |
Experimental Protocols
Protocol 1: pH-Controlled Aqueous Workup
This protocol describes a standard workup procedure designed to neutralize a reaction mixture and extract the product while minimizing the risk of racemization.
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0-5°C using an ice-water bath. This reduces the rate of any potential side reactions, including racemization.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the cooled reaction mixture with stirring to quench any reactive reagents. Monitor the pH of the aqueous layer to ensure it does not exceed 7.
-
Extraction: Transfer the mixture to a separatory funnel. Add an aprotic extraction solvent such as Ethyl Acetate or Dichloromethane (DCM).
-
Phase Separation: Gently shake the funnel and allow the layers to separate. Drain the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
Saturated aqueous NH₄Cl solution (1x)
-
Brine (saturated aqueous NaCl solution) (1x) This removes residual aqueous-soluble impurities without exposing the product to basic conditions.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator with a bath temperature below 40°C.[11]
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee)
This protocol provides a general method for determining the ee of the final product. The exact mobile phase and column must be optimized for your specific system.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Column (e.g., CHIRALPAK® series or equivalent).
-
-
Sample Preparation:
-
Product Sample: Prepare a solution of the final product in the mobile phase at a concentration of approximately 1 mg/mL.
-
Racemic Standard: Prepare a racemic standard by briefly heating a small sample of the chiral product in a solvent with a trace amount of base (e.g., one drop of TEA in methanol) and then neutralizing. This confirms peak identity and resolution.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of Hexane and Isopropanol (IPA) (e.g., 90:10 v/v). A small amount of a basic modifier like Diethylamine (DEA) (e.g., 0.1%) may be required to improve peak shape for the amine.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~220 nm.
-
Column Temperature: 25°C.
-
-
Analysis:
-
Inject the racemic standard to identify the retention times of both the (R) and (S) enantiomers and ensure baseline separation.
-
Inject the product sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the ee using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100 .
-
References
- Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst. RSC Publishing.
- Improving enantiomeric excess in asymmetric synthesis. Benchchem.
- Solvent Steers Chiral Synthesis. ACS Axial - American Chemical Society. (2019).
- Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. MDPI. (2021).
- Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design - ACS Publications. (2019).
- How to prevent racemization of (S)-3-amino-1-methylazepan-2-one. Benchchem.
- Chapter 3: Racemization, Enantiomerization and Diastereomerization. Books. (2007).
- Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. PMC. (2025).
- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Unknown Source.
- Racemization of chiral amino alcohols: Catalyst selection and characterization. ResearchGate. (2025).
- Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.
- Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Omega - ACS Publications. (2025).
- Heat of Dilution and Racemization of Chiral Amino Acid Solutions. ResearchGate. (2024).
- Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Library.
- Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. PMC. (2025).
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC.
- discovery and synthesis of chiral amino alcohols. Benchchem.
- V. A. Azov Resolution of racemic amine mixtures is an important preparation method for enantio. Unknown Source.
- Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Unknown Source.
- Direct N-alkylation of unprotected amino acids with alcohols. PMC. (2017).
- Supplementary Information Enantioselective radical C-H amination for the synthesis of β-amino alcohols. Semantic Scholar.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. (2023).
- (PDF) The potential of chiral solvents in enantioselective crystallization. ResearchGate.
- Organic & Biomolecular Chemistry. Unknown Source. (2024).
- The Rates of Racemization and Peptide Bond Formation of Glutamic and Aspartic Acid Active Esters1. Unknown Source.
- Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(II) complex. PubMed. (2011).
- Processes for producing optically active 2-amino-1-phenylethanol derivatives. Google Patents.
- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. SciHorizon. (2025).
- 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers. Unknown Source.
- Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv.
- Analyses of amino acids, Enantiomeric purity. CAT.
- 19.4: Enantiomeric Purity. Chemistry LibreTexts. (2021).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Synthesis of (R)-1-(2-chlorophenyl) ethanol using O-CLEs S-CLEs and.... ResearchGate.
- Racemization of optically active 2-substituted phenylglycine esters. Google Patents.
- Processes for producing optically active 2-amino-1-phenylethanol derivatives. European Patent Office.
- Peptide Stability and Potential Degradation Pathways. MilliporeSigma.
- Technical Support Center: Prevention of Racemization in Peptide Synthesis. Benchchem.
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster [mdpi.com]
- 4. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Solvent Steers Chiral Synthesis [axial.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
solubility issues of (R)-2-Amino-2-(2-chlorophenyl)ethanol in organic solvents
The following technical guide addresses the solubility, handling, and purification of (R)-2-Amino-2-(2-chlorophenyl)ethanol , a critical chiral building block. This guide is structured to troubleshoot specific experimental failures encountered in drug development workflows.
Subject: Solubility Optimization & Troubleshooting in Organic Media Document ID: TS-2CL-GLYOL-001 Audience: Process Chemists, Medicinal Chemists, Analytical Scientists
Core Solubility Matrix
Quick Reference: The solubility behavior of this compound is strictly dictated by its protonation state. You must verify if you are working with the Free Base (MW ~171.62) or the Hydrochloride Salt (MW ~208.09).
Solubility Profile Table
| Solvent Class | Specific Solvent | Free Base Solubility | HCl Salt Solubility | Application Notes |
| Chlorinated | Dichloromethane (DCM) | High | Low/Insoluble | Preferred for extraction of free base. |
| Chloroform | High | Low | Good for NMR analysis ( | |
| Alcohols | Methanol / Ethanol | High | High | Primary solvents for salt formation and dissolution. |
| Isopropanol (IPA) | Moderate (Hot) | Moderate (Hot) | Ideal for recrystallization (high | |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Insoluble | Key solvent for recrystallization of free base (often w/ Hexane). |
| Ethers | THF | High | Moderate | Good reaction medium; avoid for crystallization (too soluble). |
| MTBE / Diethyl Ether | Low | Insoluble | Excellent anti-solvents to precipitate the salt or wash crystals. | |
| Alkanes | Hexane / Heptane | Insoluble | Insoluble | Strict anti-solvent. Induces "oiling out" if added too fast. |
| Water | Water | Low/Moderate (pH dep.) | High | Free base is partially water-soluble (amphiphilic loss risk). |
Troubleshooting Guide (Q&A Format)
Issue 1: "My compound is 'oiling out' instead of crystallizing."
Diagnosis: This is the most common failure mode for ortho-substituted phenylglycinols. The 2-chloro substituent adds steric bulk, disrupting crystal lattice formation, while the amino-alcohol H-bonding network favors amorphous aggregation.
Solution Protocol:
-
Check Solvent Composition: You are likely using a binary system (e.g., EtOAc/Hexane) where the anti-solvent (Hexane) ratio is too high (>30% initially).
-
The "Cloud Point" Technique:
-
Dissolve the crude oil in minimal hot Ethyl Acetate (
). -
Add warm Hexane dropwise only until a faint, persistent turbidity appears (the cloud point).
-
STOP adding anti-solvent.
-
Add 1-2 drops of Ethanol (co-solvent) to clear the turbidity.
-
Seed with a pure crystal (if available) or scratch the glass surface.
-
Cool slowly to room temperature (10°C/hour). Do not plunge into ice immediately.
-
Issue 2: "I cannot extract the compound from the aqueous layer."
Diagnosis: The compound is an amino alcohol. Even as a free base, the hydroxyl and amine groups make it partially water-soluble, leading to mass loss in the aqueous phase.
Solution Protocol:
-
pH Adjustment: Ensure the aqueous layer is pH > 12 using NaOH. The amine must be fully deprotonated.
-
Salting Out: Saturate the aqueous phase with NaCl. This increases the ionic strength, forcing the organic compound out (Salting-out effect).
-
Solvent Switch: Do not use Ether or Hexane for extraction. Use DCM or Chloroform (
extractions). The distribution coefficient ( ) is significantly better in chlorinated solvents.
Issue 3: "The melting point is depressed, but NMR looks clean."
Diagnosis: Hygroscopicity or Solvent Inclusion.
-
Hygroscopicity: The HCl salt is hygroscopic. If left in air, it absorbs water, depressing the MP.
-
Solvent Inclusion: The lattice of (R)-2-Amino-2-(2-chlorophenyl)ethanol often traps solvent molecules (solvates), especially from DCM or Benzene.
Solution Protocol:
-
Dry the sample in a vacuum oven at
for >12 hours. -
If recrystallizing the HCl salt, switch to Isopropanol (IPA) . IPA solvates are less stable and easier to remove than DCM solvates.
Validated Purification Workflows
Workflow A: Recrystallization of the Free Base
Target: Removal of non-polar impurities and enantiomeric enrichment.
-
Dissolution: Place 10g of crude solid in a flask. Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram) and heat to
until fully dissolved. -
Anti-solvent Addition: While stirring at
, slowly add n-Heptane until the solution becomes slightly cloudy. -
Re-solubilization: Add EtOAc dropwise until the solution is just clear again.
-
Crystallization: Remove heat. Wrap the flask in a towel to insulate (slow cooling). Let stand for 4-6 hours.
-
Filtration: Filter the white needles/plates. Wash with cold 1:1 EtOAc/Heptane.
Workflow B: Purification via Salt Formation (HCl)
Target: High purity (>99%) and stable storage form.
-
Dissolution: Dissolve free base in Ethanol (5 mL/g).
-
Acidification: Cool to
. Add 1.1 equivalents of HCl in Ethanol (or Dioxane) dropwise. Exothermic reaction. -
Precipitation:
-
Option A (High Yield): Add MTBE or Diethyl Ether slowly to precipitate the salt.
-
Option B (High Purity): Evaporate solvent to a solid, then recrystallize from boiling Isopropanol .
-
-
Collection: Filter the white solid. Store in a desiccator (hygroscopic).
Visual Decision Guides
Diagram 1: Solubility-Based Purification Logic
This flowchart guides the user to the correct purification method based on the state of their material.
Caption: Decision tree for selecting the appropriate purification solvent system based on the protonation state of (R)-2-Amino-2-(2-chlorophenyl)ethanol.
Diagram 2: Troubleshooting "Oiling Out"
A mechanistic view of why oiling out occurs and how to intervene.
Caption: Workflow to prevent and correct phase separation (oiling out) during recrystallization.
References
Technical Support Center: Purification of (R)-2-Amino-2-(2-chlorophenyl)ethanol
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of (R)-2-Amino-2-(2-chlorophenyl)ethanol crude product. This document moves beyond simple protocols to explain the underlying principles of impurity removal, empowering you to make informed decisions during your purification process.
Understanding the Challenge: Common Impurities
The purity of (R)-2-Amino-2-(2-chlorophenyl)ethanol, a key chiral building block, is paramount for its successful application in pharmaceutical synthesis. The crude product, however, can be contaminated with a variety of impurities stemming from the synthetic route. Understanding the nature of these impurities is the first step toward their effective removal.
Typical impurities may include:
-
The (S)-enantiomer: The opposite enantiomer is often the most challenging impurity to remove due to its identical physical properties, with the exception of its interaction with other chiral molecules.
-
Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials such as 2-chloroacetophenone or its derivatives may be present.
-
Side-Products: Isomeric byproducts, such as 1-amino-2-(2-chlorophenyl)ethanol, can form during synthesis and may be difficult to separate using standard techniques like recrystallization or distillation.[1]
-
Reagents and Catalysts: Remnants of reagents and catalysts used in the synthesis can also contaminate the crude product.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of (R)-2-Amino-2-(2-chlorophenyl)ethanol in a question-and-answer format, providing both solutions and the rationale behind them.
Q1: My final product has low enantiomeric excess (ee). How can I improve it?
A1: Low enantiomeric excess is a common challenge when dealing with chiral compounds.[2] Here are several strategies to enhance the enantiopurity of your product:
-
Diastereomeric Salt Crystallization: This is a classical and highly effective method for resolving enantiomers.[3][4]
-
Principle: By reacting the racemic or enantiomerically-enriched amine with a chiral acid (a resolving agent), you form a pair of diastereomeric salts. These diastereomers have different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[4]
-
Practical Steps:
-
Screening Resolving Agents: Test a variety of chiral acids (e.g., tartaric acid derivatives, mandelic acid) to find one that forms a readily crystallizable salt with the desired (R)-enantiomer.[3]
-
Solvent Selection: The choice of solvent is critical for achieving good separation. Experiment with different solvents and solvent mixtures to find conditions where the diastereomeric salt of the (R)-enantiomer is significantly less soluble than the salt of the (S)-enantiomer.
-
Liberation of the Free Amine: After isolating the desired diastereomeric salt, the chiral resolving agent is removed by treatment with a base to liberate the pure (R)-2-Amino-2-(2-chlorophenyl)ethanol.
-
-
-
Chiral Column Chromatography: This technique offers a direct method for separating enantiomers.[5]
-
Principle: Chiral stationary phases (CSPs) within the chromatography column interact differently with each enantiomer, leading to different retention times and allowing for their separation.
-
Considerations: Method development can be time-consuming and may require screening various columns and mobile phases to achieve optimal separation.[5] This method is often more suitable for analytical purposes or small-scale purifications due to cost and scalability.
-
Q2: I'm observing poor crystal formation or "oiling out" during recrystallization. What's causing this and how can I fix it?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a frequent issue in recrystallization.[6]
-
Potential Causes & Solutions:
-
High Impurity Concentration: A high level of impurities can depress the melting point of your compound, causing it to "oil out."
-
Solution: Consider a preliminary purification step, such as a simple extraction or a quick pass through a silica gel plug, to remove some of the bulk impurities before attempting recrystallization.
-
-
Inappropriate Solvent Choice: The boiling point of the solvent may be too high, or the compound's solubility profile in that solvent may be unsuitable.[6]
-
Cooling Rate: Cooling the solution too quickly can lead to supersaturation and oiling out.[6]
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be beneficial.[6]
-
-
Q3: My purified product still contains colored impurities. How can I remove them?
A3: Colored impurities are often large, conjugated organic molecules.
-
Solution: Activated Charcoal Treatment:
-
Dissolve the crude product in a suitable hot solvent.
-
Add a small amount of activated charcoal (typically 1-5% by weight).
-
Gently boil the solution for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool and crystallize as usual.[6]
-
Caution: Using too much charcoal can lead to the loss of your desired product.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of (R)-2-Amino-2-(2-chlorophenyl)ethanol. Solvent selection and volumes will need to be optimized based on the specific impurities present in your crude product.
Materials:
-
Crude (R)-2-Amino-2-(2-chlorophenyl)ethanol
-
Recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Screening (Small Scale): In separate test tubes, test the solubility of a small amount of crude product in various solvents at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol provides a framework for enhancing the enantiomeric excess of your product.
Materials:
-
Enantiomerically-enriched (R)-2-Amino-2-(2-chlorophenyl)ethanol
-
Chiral resolving agent (e.g., (S)-(+)-mandelic acid or Di-p-toluoyl-D-tartaric acid)
-
Suitable solvent (e.g., ethanol, methanol, or acetone)[8]
-
Base (e.g., 1M NaOH)
-
Acid (e.g., 1M HCl)
-
Organic extraction solvent (e.g., ethyl acetate)
Procedure:
-
Salt Formation: Dissolve the amine in the chosen solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent. Combine the two solutions and stir. The diastereomeric salt of the (R)-amine should preferentially crystallize.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Purity Check: Determine the diastereomeric excess (and thus the enantiomeric excess of the amine) of the crystallized salt using techniques like NMR or HPLC.
-
Recrystallization (if necessary): If the desired purity is not achieved, recrystallize the diastereomeric salt.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., 1M NaOH) to deprotonate the amine and break the salt.
-
Extraction: Extract the liberated (R)-2-Amino-2-(2-chlorophenyl)ethanol into an organic solvent like ethyl acetate.
-
Isolation: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
| Purification Technique | Key Parameters to Optimize | Expected Purity Improvement | Advantages | Disadvantages |
| Recrystallization | Solvent system, Cooling rate, Concentration | Moderate to High | Scalable, Cost-effective | May not remove all impurities, especially isomers. |
| Diastereomeric Salt Crystallization | Resolving agent, Solvent, Stoichiometry | High | Can achieve very high enantiomeric excess.[4] | Requires additional steps, potential for material loss.[3] |
| Chiral Column Chromatography | Chiral stationary phase, Mobile phase, Flow rate | Very High | Direct separation of enantiomers.[5] | Expensive, less scalable, requires method development. |
Visualizing the Workflow
Caption: Decision workflow for selecting the appropriate purification method.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Acidic Chiral Compounds.
- SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric.
- Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- AChemBlock. (n.d.). (R)-2-Amino-2-(2-chlorophenyl)ethanol 95%.
-
Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: (r)-2-Amino-2-(4-chlorophenyl)acetic acid as a Chiral Resolving Agent.
-
Al-Khafaji, M. A., et al. (2020). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Omega, 5(3), 1487-1493. Retrieved from [Link]
-
Gong, Y., & Lebrilla, C. B. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical chemistry, 70(22), 4735-4740. Retrieved from [Link]
- European Patent Office. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives (EP 0924193 A1).
- Benchchem. (n.d.). Technical Support Center: Chiral Synthesis of Aminopiperidines.
-
Chemistry. (2021, July 30). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. Retrieved from [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
Herald Scholarly Open Access. (2018, October 23). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]
- Benchchem. (n.d.). Recrystallization and purification techniques for 2'-Aminoacetophenone.
-
PubChem. (n.d.). Ethanol, 2-((2-chlorophenyl)amino)-. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures. Retrieved from [Link]
-
Wolf, C., & Bentley, K. W. (2013). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Molecules, 18(12), 15413-15426. Retrieved from [Link]
- Google Patents. (n.d.). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
- Benchchem. (n.d.). Optimizing solvent systems for the recrystallization of 2'-Aminoacetophenone.
-
ResearchGate. (n.d.). Reduction of 2-chloro-1-phenylethanone to two enantiomeric alcohols by.... Retrieved from [Link]
-
ResearchGate. (n.d.). Recent development in the asymmetric synthesis of optically active 2-amino-1-phenylethanol derivatives. Retrieved from [Link]
-
Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 249-303). Academic Press. Retrieved from [Link]
-
PubMed. (2018, September 15). Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. Retrieved from [Link]
-
Miller, S. J., & Gu, J. (2011). Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms. Accounts of chemical research, 44(8), 623-635. Retrieved from [Link]
-
MDPI. (2019, November 14). Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. Retrieved from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chiraltech.com [chiraltech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scihorizon.com [scihorizon.com]
stability of (R)-2-Amino-2-(2-chlorophenyl)ethanol under oxidative conditions
The following technical guide addresses the stability profile of (R)-2-Amino-2-(2-chlorophenyl)ethanol (also known as (R)-2-chlorophenylglycinol).
This guide is structured for researchers requiring immediate troubleshooting steps and deep mechanistic understanding of oxidative degradation pathways.
Part 1: Executive Technical Summary
(R)-2-Amino-2-(2-chlorophenyl)ethanol is a chiral
-
Primary Stability Risk: Oxidative deamination at the benzylic position and oxidation of the primary alcohol to the corresponding amino acid derivative.
-
Storage Class: Hygroscopic Solid. Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Solution Stability: Poor in oxygenated solvents. Solutions should be prepared fresh.
-
Critical Warning: The free base is significantly less stable than the hydrochloride salt. Always convert to the HCl salt for long-term storage.
Part 2: Troubleshooting Dashboard
Use this decision matrix to diagnose experimental anomalies immediately.
| Observation | Probable Cause | Technical Diagnosis & Action |
| Sample turned yellow/brown | N-Oxidation / Imine Formation | Cause: Air oxidation of the free amine, leading to conjugated imine species (Schiff bases) or N-oxides.Action: Repurify via recrystallization (IPA/Hexane) or convert to HCl salt immediately. |
| New peak at RRT ~0.8 (HPLC) | Aldehyde/Acid Formation | Cause: Oxidation of the primary alcohol (-CH₂OH) to the aldehyde or carboxylic acid (Phenylglycine derivative).Action: Check solvent quality. Avoid non-degassed protic solvents. |
| Loss of Optical Rotation | Racemization | Cause: The benzylic proton is acidic due to the electron-withdrawing 2-Cl-phenyl ring. Basic conditions promote enolization.Action: Ensure pH < 7. Avoid strong bases during workup. |
| Mass (+16 Da) in LC-MS | N-Oxide or Hydroxyl | Cause: Direct oxidation of the amine nitrogen (N-oxide) or hydroxylation of the aromatic ring (less likely without enzymes).Action: Add antioxidant (e.g., ascorbic acid) to buffers if compatible. |
Part 3: Mechanistic Deep Dive (Degradation Pathways)
Understanding the "Why" allows for better preventative measures. The molecule contains three "hotspots" for oxidative attack.
The Benzylic "Hotspot" (Oxidative Deamination)
The carbon atom carrying the amine is benzylic. The ortho-chloro substituent provides some steric protection but also withdraws electrons, making the benzylic proton more acidic. Under oxidative stress (radical initiators or peroxides), this position loses a hydrogen to form an imine, which hydrolyzes to a ketone and ammonia.
Primary Alcohol Oxidation
The terminal
Pathway Visualization
The following diagram illustrates the cascade of degradation under oxidative conditions.
Caption: Figure 1. Oxidative degradation cascades showing N-oxidation, alcohol oxidation, and benzylic deamination pathways.
Part 4: Validated Experimental Protocols
Protocol A: Forced Degradation (Oxidative Stress Test)
Use this protocol to validate your analytical method's ability to detect oxidative impurities.
Reagents:
-
30% Hydrogen Peroxide (
) -
Acetonitrile (HPLC Grade)
-
0.1 N HCl (Quenching agent)
Procedure:
-
Preparation: Dissolve 10 mg of (R)-2-Amino-2-(2-chlorophenyl)ethanol HCl in 5 mL of Acetonitrile/Water (50:50).
-
Stress Induction: Add 1 mL of 30%
to the sample. -
Incubation: Vortex and incubate at Room Temperature for 4 hours . (Avoid heating, as thermal degradation may confound results).
-
Quenching: Add 1 mL of 0.1 N HCl to stabilize the amine and quench residual peroxide.
-
Analysis: Inject immediately into HPLC.
Protocol B: Standard Analytical Method (HPLC)
Note: This is a starting point. Optimization may be required based on your specific matrix.
| Parameter | Condition |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm (Amine absorption) and 260 nm (Aromatic) |
| Temp | 25°C |
Why this works: The acidic mobile phase keeps the amine protonated (
Part 5: Frequently Asked Questions (FAQ)
Q1: Can I store the free base in DMSO? A: Not recommended. DMSO is a mild oxidant (Swern oxidation precursor) and is hygroscopic. Over time, DMSO can facilitate the oxidation of the primary alcohol to an aldehyde, especially if trace acid activators are present. Use degassed Methanol or Anhydrous DMF for short-term stock solutions, stored at -20°C.
Q2: Why is the (R)-isomer specifically mentioned? Is the (S)-isomer more stable? A: Chemically, the enantiomers have identical stability in an achiral environment. However, if you observe a change in optical rotation without chemical degradation, you are witnessing racemization . This occurs via the formation of a planar enolate/imine intermediate at the benzylic position. This is pH-dependent (faster at pH > 9).
Q3: My LC-MS shows a dimer peak. What is it? A: Oxidative coupling can occur.[1][2] Two amine molecules can condense with an aldehyde degradant (formed from the alcohol oxidation) to form aminals, or radical coupling can occur at the benzylic position. This is a sign of significant oxidative stress.
References
-
University of Louisville. (n.d.). The Oxidation of Amino Alcohols: Mechanisms and Resistance. Retrieved from [Link]
-
MDPI. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Retrieved from [Link]
-
Karl, M. et al. (2012).[3] Study of OH-initiated degradation of 2-aminoethanol. Atmospheric Chemistry and Physics. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Catalytic Reduction of 2-Chlorophenylglycine Esters
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the catalytic reduction of 2-chlorophenylglycine esters. The synthesis of the corresponding phenylglycine ester is a critical transformation in the production of various pharmaceutical intermediates, including the precursor to the antiplatelet agent clopidogrel.[1][2] The primary challenge in this hydrodehalogenation reaction is achieving high yield and selectivity by cleaving the aryl-chloride bond without initiating unwanted side reactions.[3][4]
This document moves beyond standard protocols to offer troubleshooting advice and field-proven insights, ensuring your experiments are both successful and reproducible.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems encountered during the reaction, providing a clear path from diagnosis to resolution.
Q1: My reaction has stalled. Hydrogen uptake has stopped, but analysis (TLC/HPLC) shows significant amounts of starting material remain. What are the potential causes?
A1: A stalled reaction is one of the most common issues and typically points to catalyst deactivation or suboptimal reaction conditions.
-
Cause 1: Catalyst Poisoning by In-Situ Generated Acid.
-
Explanation: The primary mechanism of this reaction is hydrogenolysis, which cleaves the C-Cl bond and produces one equivalent of hydrochloric acid (HCl) for every mole of substrate converted. This acid can poison the palladium or platinum catalyst surface, halting the reaction.[5] Many heterogeneous catalysts, particularly palladium, are inhibited by acids.[6]
-
Solution: Incorporate a stoichiometric amount (or a slight excess, e.g., 1.1-1.5 equivalents) of a base into the reaction mixture.
-
Recommended Bases: An inorganic base like potassium carbonate (K₂CO₃) or a hindered organic amine like triethylamine (Et₃N) is ideal. They will scavenge the HCl as it forms, protecting the catalyst.
-
Protocol Adjustment: Add the base to the solution of the ester and solvent before adding the catalyst and introducing hydrogen.
-
-
-
Cause 2: Intrinsic Catalyst Deactivation.
-
Explanation: Catalysts have a finite lifetime and can be deactivated by impurities in the starting materials, solvent, or hydrogen gas. Sulfur and nitrogen-containing compounds are classic poisons for palladium catalysts.[6][7] Even the product itself can sometimes adsorb too strongly to the catalyst surface and inhibit turnover.
-
Solutions:
-
Verify Starting Material Purity: Ensure your 2-chlorophenylglycine ester is free from residual reagents used in its synthesis. Recrystallization or column chromatography may be necessary.
-
Use High-Purity Reagents: Employ high-purity, dry solvents and use a high-quality hydrogen source (≥99.99%).
-
Evaluate Catalyst Quality: The catalyst may be old or have been improperly handled (e.g., exposed to air for extended periods). Attempt the reaction with a fresh batch of catalyst from a reputable supplier.[7]
-
-
-
Cause 3: Insufficient Mass Transfer.
-
Explanation: This is a triphasic reaction system (solid catalyst, liquid solution, gaseous hydrogen). Efficient mixing is critical to ensure hydrogen dissolves into the liquid phase and reaches the active sites on the catalyst surface.
-
Solution: Increase the agitation rate. For a standard flask setup, ensure the stirring is vigorous enough to create a vortex and keep the catalyst suspended evenly throughout the solution.[7] For a Parr shaker or autoclave, ensure the shaking or stirring mechanism is functioning at an appropriate speed.
-
Q2: The reaction goes to completion, but my yield is low due to the formation of multiple byproducts. How can I improve selectivity?
A2: Poor selectivity is often a result of a catalyst that is too active or reaction conditions that are too harsh, leading to over-reduction or degradation.
-
Cause 1: Over-reduction of the Aromatic Ring.
-
Explanation: Highly active catalysts like rhodium, or even palladium under forcing conditions (high temperature/pressure), can hydrogenate the aromatic ring to yield a cyclohexylglycine derivative.[8][9]
-
Solutions:
-
Modify Reaction Conditions: Reduce the hydrogen pressure and/or temperature. Start with atmospheric pressure (balloon) and room temperature before escalating.[4]
-
Change Catalyst: Switch from a highly active palladium catalyst to a platinum-based one, such as Platinum on carbon (Pt/C) or Platinum(IV) oxide (PtO₂), which are generally less prone to causing dehalogenation and aromatic ring reduction.[4][10]
-
-
-
Cause 2: Hydrogenolysis of the Ester Group.
-
Explanation: While less common for simple alkyl esters (e.g., methyl or ethyl), benzyl esters are highly susceptible to hydrogenolysis, which would cleave the ester to the corresponding carboxylic acid.[11][12] Even with simple esters, aggressive catalysts and conditions can lead to reduction to the corresponding amino alcohol.
-
Solution: Use the mildest possible conditions (low temperature, low pressure) that still facilitate the desired C-Cl bond cleavage. Ensure you are not using a catalyst system known for ester reduction, such as certain ruthenium complexes.[13]
-
-
Cause 3: Dimerization or Polymerization.
-
Explanation: The amino group of the product can potentially react with the starting material or other intermediates, leading to side products.
-
Solution: Using a protic solvent like methanol or ethanol can help solvate the amine and minimize side reactions. In some cases, running the reaction in a slightly acidic solvent like acetic acid can protonate the amine, preventing it from acting as a nucleophile, which can sometimes facilitate the desired reaction.[7]
-
Part 2: Frequently Asked Questions (FAQs)
-
What is the best "go-to" catalyst for this transformation?
-
For initial screening, 5-10% Palladium on Carbon (Pd/C) is the standard choice due to its high activity for hydrodehalogenation.[3][14] However, if selectivity is an issue, 5% Platinum on Carbon (Pt/C) is an excellent alternative, as it is generally less aggressive towards other functional groups.[4][10]
-
-
How much catalyst should I use?
-
A typical starting point for catalyst loading is between 5-10% by weight relative to the substrate (e.g., 50-100 mg of 10% Pd/C for 1 gram of ester).[7] Higher loadings may be required for difficult substrates or if the catalyst has lower activity.
-
-
How do I safely handle pyrophoric catalysts like Pd/C and Raney Nickel?
-
These catalysts can ignite spontaneously upon exposure to air, especially when dry and containing adsorbed hydrogen.
-
ALWAYS handle them in an inert atmosphere (e.g., under nitrogen or argon).
-
When filtering the reaction, pre-wet the filter paper with solvent and never allow the catalyst cake to become dry on the filter. A pad of Celite® over the filter paper is recommended for easier collection.
-
Quench spent catalyst by slowly adding it to a large volume of water in a well-ventilated area, away from flammable materials.
-
-
Can I use transfer hydrogenation instead of hydrogen gas?
-
Yes, transfer hydrogenation is a viable alternative. Common hydrogen donors include ammonium formate, formic acid, or isopropanol.[15] This can sometimes offer different selectivity and avoids the need for high-pressure equipment.
-
Part 3: Optimized Experimental Protocol & Data
This section provides a robust starting protocol and comparative data to guide your experimental design.
General Experimental Workflow
The following diagram outlines the standard procedure for the catalytic reduction.
Caption: General workflow for catalytic hydrodehalogenation.
Step-by-Step Protocol
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the 2-chlorophenylglycine ester (1.0 eq).
-
Reagent Addition: Add the chosen solvent (e.g., methanol, ~10-20 mL per gram of ester) and the acid scavenger (e.g., K₂CO₃, 1.2 eq).
-
Inerting: Seal the flask and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the catalyst (e.g., 10% Pd/C, 0.05 eq by weight).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Leave the final atmosphere as hydrogen (a balloon is sufficient for many lab-scale reactions).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-Up: Once complete, carefully purge the flask with inert gas again to remove all hydrogen.
-
Filtration: Dilute the reaction mixture with more solvent and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with the solvent.
-
Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by standard methods such as acid-base extraction or recrystallization.
Data Summary: Catalyst & Condition Selection
The choice of catalyst and conditions has a profound impact on reaction outcome. The following table summarizes general trends.
| Catalyst | Typical Conditions | Pros | Cons | Selectivity Profile |
| 10% Pd/C | RT, 1-4 bar H₂, MeOH | High activity for C-Cl cleavage.[3][14] | Can lead to over-reduction.[16] Sensitive to acid poisoning. | Good for dehalogenation, risk of ring reduction. |
| 5% Pt/C or PtO₂ | RT-50°C, 1-4 bar H₂, EtOH/AcOH | Higher selectivity, less likely to reduce arenes.[4] | Slower C-Cl cleavage than Pd. | Excellent for preserving other reducible groups. |
| Raney® Ni | RT-80°C, 1-50 bar H₂, EtOH | Cost-effective. | Pyrophoric, can be less selective.[17] | Variable; reactivity differs from noble metals.[14] |
| Pd/C + Modifier | RT, 1 bar H₂, MeOH | Can tune selectivity. | Requires optimization. | Diphenylsulfide can prevent debenzylation.[12][18] |
Part 4: Mechanistic Troubleshooting Logic
When encountering issues, a systematic approach based on the reaction mechanism is key. The following decision tree can help diagnose and solve common problems.
Caption: Troubleshooting decision tree for the reaction.
References
-
Sajiki, H., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Available at: [Link]
-
Zhang, Y., et al. (2021). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. PMC. Available at: [Link]
-
Sajiki, H., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters. Available at: [Link]
-
Mori, A., et al. (2006). Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide. PubMed. Available at: [Link]
-
Yuan, G., et al. (2016). Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. PMC. Available at: [Link]
- Unver, D., et al. (n.d.). Catalyst for selective hydrogenation of aromatic halonitro compound to aromatic haloamines and process for its production. Google Patents.
-
Kirk, K. L. (n.d.). Studies of catalysis of the hydrolysis of phenyl glycinate and some related esters. University of Canterbury. Available at: [Link]
-
Kosmider, A., et al. (2019). Effect of catalyst and substituents on the hydrogenation of chloronitrobenzenes. ResearchGate. Available at: [Link]
-
Kuppusamy, R., et al. (2015). A mild and efficient synthesis of N- aryl glycines by the rearrangement of 2-chloro- N- aryl acetamides. RSC Advances. Available at: [Link]
-
Cantillo, D., et al. (2021). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Available at: [Link]
-
Douthwaite, R. E., et al. (2016). Selective hydrogenation of halogenated arenes using porous manganese oxide (OMS-2) and platinum supported OMS-2 catalysts. RSC Publishing. Available at: [Link]
-
AZoM. (2016). Catalytic Hydrogenation Reaction. AZoM.com. Available at: [Link]
-
Olea, M., et al. (2020). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. RSC Publishing. Available at: [Link]
-
Boulanger, W. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. Available at: [Link]
-
Kang, Y.-B., et al. (2017). Transition-Metal- and Catalyst-Free Hydrogenation of Aryl Halides: From Alcohol to Aldehyde. Organic Letters. Available at: [Link]
-
Yiğit, M., et al. (2018). A practical and highly efficient reductive dehalogenation of aryl halides using heterogeneous Pd@AlO(OH) nanoparticles and sodium borohydride. ResearchGate. Available at: [Link]
-
Denton, R. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. WordPress. Available at: [Link]
-
Orp, T. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. Available at: [Link]
-
Boros, B., et al. (2022). Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. MDPI. Available at: [Link]
-
Balaraman, K., et al. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hydrogenation Conditions. NSF Public Access Repository. Available at: [Link]
-
Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. Available at: [Link]
-
Reddit User Discussion. (2021). Hydrogenation Reduction. Reddit. Available at: [Link]
-
Gusev, D. G. (n.d.). Catalytic Reduction of Esters. IQCC. Available at: [Link]
-
Reddit User Discussion. (2021). Hydrogenation troubleshooting. Reddit. Available at: [Link]
- Lee, K.-C., et al. (2004). Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. Google Patents.
-
Al-Saeedi, J. N., et al. (2022). The Effect of the Glycine-to-Oxidant Ratio on the Characteristics and Catalytic Performance of VOx/MgO Catalysts for ODH of n-Octane. MDPI. Available at: [Link]
- Kumar, P., et al. (2005). Racemization of optically active 2-substituted phenylglycine esters. Google Patents.
- Qu, J., et al. (2012). Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. Google Patents.
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]
-
Zhang, Y., et al. (2021). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Houben-Weyl. (n.d.). 3.2.2.2 Acylation of an Amino Acid Active Ester, "Backing Off Procedure". Science of Synthesis. Available at: [Link]
-
Hay, R. W., & O'Connor, C. J. (1982). Kinetics of base hydrolysis of α-amino-acid esters in mixed-ligand complexes with [glycylglycinato(2–)] copper(II). Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
Sources
- 1. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]
- 2. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective hydrogenation of halogenated arenes using porous manganese oxide (OMS-2) and platinum supported OMS-2 catalysts - Faraday Discussions (RSC Publishing) DOI:10.1039/C5FD00227C [pubs.rsc.org]
- 5. KR100263783B1 - Catalyst for selective hydrogenation of aromatic halonitro compound to aromatic haloamines and process for its production - Google Patents [patents.google.com]
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- 18. Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Hygroscopic Nature of (R)-2-Amino-2-(2-chlorophenyl)ethanol HCl
Welcome to the technical support center for (R)-2-Amino-2-(2-chlorophenyl)ethanol HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling the challenges associated with the hygroscopic nature of this compound. By understanding the underlying principles and implementing the robust protocols outlined here, you can ensure the integrity of your experiments and the quality of your results.
The Challenge: Hygroscopicity in Action
(R)-2-Amino-2-(2-chlorophenyl)ethanol HCl is a valuable chiral building block in pharmaceutical synthesis. However, its propensity to readily absorb moisture from the atmosphere—a property known as hygroscopicity—can introduce significant variability and error into experimental work.[1][2] Moisture uptake can lead to a range of issues, including:
-
Inaccurate Weighing: The measured mass will include an unknown amount of water, leading to errors in concentration calculations and stoichiometry.[3][4]
-
Physical Changes: The solid material can cake, clump, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.[1][5]
-
Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, compromising the purity and stability of the compound.[6][7]
-
Altered Crystal Structure: Moisture can induce changes in the crystalline form of the compound, potentially affecting its physical properties and bioavailability in downstream applications.[5][8]
This guide provides a comprehensive framework for mitigating these risks through proper storage, handling, and quantification techniques.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter when working with (R)-2-Amino-2-(2-chlorophenyl)ethanol HCl.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., potency, purity). | Inaccurate initial weighing due to moisture absorption. | Implement a strict protocol for weighing under controlled conditions (e.g., in a glovebox or by working quickly).[9][10] Always account for the water content in your calculations by determining it via Karl Fischer titration prior to use.[6][11] |
| The compound appears clumpy or "wet" upon opening the container. | Improper storage or repeated exposure to ambient humidity. | Store the compound in a desiccator with a fresh desiccant.[1][12] For frequently accessed materials, consider aliquoting into smaller, tightly sealed vials to minimize exposure of the bulk material.[9] |
| Difficulty in achieving complete dissolution in non-aqueous solvents. | The presence of absorbed water is altering the solubility profile. | Dry the compound under vacuum before use, provided it is thermally stable at the drying temperature.[1] Alternatively, use anhydrous solvents for dissolution. |
| Observed degradation of the compound over time. | Hydrolysis or other moisture-mediated degradation pathways. | Minimize exposure to moisture at every step. Store in a controlled, low-humidity environment and handle rapidly. Consider storing under an inert atmosphere (e.g., argon or nitrogen). |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for (R)-2-Amino-2-(2-chlorophenyl)ethanol HCl?
-
A1: Store the compound in a tightly sealed, airtight container, preferably made of glass.[1] This container should be placed inside a desiccator containing a suitable desiccant, such as silica gel or anhydrous calcium sulfate. For long-term storage, consider sealing the container with parafilm and placing it in a secondary container with additional desiccant.[12]
-
-
Q2: I don't have a glovebox. How can I accurately weigh this compound?
-
A2: While a glovebox provides the best protection, you can still achieve accurate results with careful technique.[10] Work quickly to minimize exposure time.[1] Have all your equipment ready before opening the primary container. Weigh the compound directly into a pre-tared, sealable vial. If possible, work in a room with controlled, low humidity.
-
-
Q3: Can I dry the compound in a standard laboratory oven?
-
A3: Gentle heating in an oven can be used to dry some hygroscopic compounds, but it must be done with caution.[1] It is crucial to know the compound's melting point and decomposition temperature to avoid degradation. A vacuum oven at a temperature well below the melting point is a safer alternative. Always verify the thermal stability of (R)-2-Amino-2-(2-chlorophenyl)ethanol HCl before heating.
-
Solution Preparation
-
Q4: How should I prepare a stock solution of a known concentration?
-
A4: To prepare an accurate stock solution, you must first determine the water content of the solid material.[3] The most reliable method for this is Karl Fischer titration.[6][11][13] Once the water content is known, you can calculate the corrected mass of the compound needed to achieve your target concentration.
-
Example Calculation:
-
Desired Concentration: 10 mg/mL
-
Desired Volume: 10 mL
-
Mass of "dry" compound needed: 100 mg
-
Measured Water Content (from Karl Fischer): 5%
-
Corrected mass to weigh out = 100 mg / (1 - 0.05) = 105.26 mg
-
-
-
Q5: What is the best approach if I need to use the entire contents of a newly purchased bottle?
-
A5: A practical approach is to make a stock solution with the entire contents.[9] Weigh the sealed bottle, then carefully transfer the entire contents into a suitable volumetric flask. Reweigh the empty bottle to determine the exact mass of the compound transferred. You can then add your solvent to create a stock solution of a precisely known concentration.
-
Experimental Protocols
Protocol 1: Accurate Weighing of (R)-2-Amino-2-(2-chlorophenyl)ethanol HCl
This protocol details a step-by-step method for accurately weighing the hygroscopic compound.
-
Preparation:
-
Place a clean, dry weighing vessel (e.g., a glass vial with a screw cap) on the analytical balance.
-
Tare the balance.
-
Have the primary container of (R)-2-Amino-2-(2-chlorophenyl)ethanol HCl and a spatula ready.
-
-
Weighing:
-
Briefly open the primary container and quickly transfer an approximate amount of the solid to the tared weighing vessel.
-
Immediately seal both the primary container and the weighing vessel.
-
Record the stable mass reading from the balance.
-
-
Post-Weighing:
-
Tightly reseal the primary container, reinforcing with parafilm if necessary.
-
Return the primary container to the desiccator for storage.
-
Protocol 2: Determination of Water Content by Karl Fischer Titration
Karl Fischer titration is the gold standard for accurately determining the water content in pharmaceutical substances.[6][13]
-
Instrument Preparation:
-
Ensure the Karl Fischer titrator is properly set up and the reagents are fresh.
-
Perform a reagent standardization using a certified water standard.
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of (R)-2-Amino-2-(2-chlorophenyl)ethanol HCl (typically 50-100 mg, depending on the expected water content and instrument sensitivity) using the protocol described above.
-
-
Titration:
-
Quickly introduce the weighed sample into the titration vessel.
-
Start the titration and allow it to proceed to the endpoint.
-
-
Calculation:
-
The instrument software will typically calculate the percentage of water based on the sample weight and the amount of titrant consumed.
-
Visualizing the Workflow
A systematic approach is crucial for handling hygroscopic compounds. The following workflow diagram illustrates the key decision points and procedures.
Caption: Decision workflow for handling hygroscopic compounds.
The Impact of Humidity on Compound Integrity
The relationship between ambient humidity and moisture absorption is critical to understand. The following diagram illustrates how increased exposure to atmospheric moisture can compromise the quality of a hygroscopic active pharmaceutical ingredient (API).
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. ARL Bio Pharma | Water Content of APIs and Its Impact on Potency Results [arlok.com]
- 4. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 5. tandfonline.com [tandfonline.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 10. reddit.com [reddit.com]
- 11. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
Validation & Comparative
A Senior Application Scientist's Guide to Assessing the Purity of Commercial (R)-2-Amino-2-(2-chlorophenyl)ethanol
For researchers, scientists, and drug development professionals, the procurement of high-purity chiral building blocks is a critical, yet often challenging, first step in the journey of discovery. The enantiomeric and chemical purity of a starting material like (R)-2-Amino-2-(2-chlorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceuticals, can profoundly impact reaction outcomes, biological activity, and the impurity profile of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth, experience-driven framework for comparing the purity of commercial sources of this vital chiral amino alcohol. We will move beyond supplier-provided percentages, empowering you with the scientific rationale and detailed methodologies to conduct your own rigorous, data-driven assessments.
The Criticality of Purity: Beyond the Label
The stated purity on a supplier's bottle, often 95% or 98%, is a starting point, but it rarely tells the whole story.[2][3] For a chiral molecule, purity is a two-dimensional concept:
-
Chemical Purity: The presence of any substance that is not (R)-2-Amino-2-(2-chlorophenyl)ethanol. This can include residual solvents, starting materials from the synthesis, byproducts, and degradation products.
-
Enantiomeric Purity (e.p.) or Enantiomeric Excess (e.e.): The measure of the presence of the undesired (S)-enantiomer. The biological activity and toxicology of two enantiomers can differ dramatically, making high enantiomeric purity a non-negotiable requirement in pharmaceutical development.[1]
A comprehensive purity assessment, therefore, necessitates orthogonal analytical techniques capable of discerning both chemical and enantiomeric impurities.
Identifying Potential Impurities: A Proactive Approach
Understanding the likely synthetic routes to (R)-2-Amino-2-(2-chlorophenyl)ethanol allows us to anticipate potential impurities. A common synthetic pathway involves the reduction of a corresponding α-amino ketone. This knowledge, coupled with an understanding of the compound's stability, informs our analytical strategy.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted 2-amino-1-(2-chlorophenyl)ethanone.
-
By-products: Diastereomeric impurities if the reduction is not perfectly stereoselective, and products of over-reduction.
-
Reagents and Solvents: Residual catalysts, reducing agents, and solvents used in the synthesis and purification.
Potential Degradation Products:
Forced degradation studies, which intentionally stress the molecule under various conditions (e.g., acid, base, oxidation, heat, light), are invaluable for identifying potential degradation products.[1][3][4][5][6] For a 2-amino-2-phenylethanol derivative, potential degradation pathways include:
-
Oxidation: The amino group is susceptible to oxidation.
-
Dehydration: Loss of the alcohol group to form an enamine or related structures.
-
Racemization: Loss of stereochemical integrity at the chiral center under harsh conditions.
A Comparative Analysis of Commercial Sources: An Illustrative Overview
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity | >98% | >99% | >98% (by Titration) |
| Chemical Purity (by qNMR) | 98.5% | 99.2% | 97.8% |
| Enantiomeric Purity (by Chiral HPLC) | 99.6% | 99.8% | 99.1% |
| Major Impurity 1 (by HPLC) | 0.8% (Unidentified) | 0.3% (Starting Ketone) | 1.2% (Unidentified) |
| Major Impurity 2 (by HPLC) | 0.4% (Solvent Residue) | 0.2% (Unidentified) | 0.5% (S-enantiomer) |
| Water Content (by Karl Fischer) | 0.2% | 0.1% | 0.5% |
This table highlights the importance of using multiple analytical techniques to build a complete purity profile.
Experimental Protocols for Purity Assessment
The following are detailed, step-by-step methodologies for the key experiments required to rigorously assess the purity of (R)-2-Amino-2-(2-chlorophenyl)ethanol.
Quantitative ¹H NMR (qNMR) for Chemical Purity Assessment
Quantitative NMR is a powerful primary method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[7][8]
Objective: To determine the absolute chemical purity of (R)-2-Amino-2-(2-chlorophenyl)ethanol by comparing the integral of a unique proton signal from the analyte to that of a certified internal standard of known purity and weight.
Materials:
-
NMR Spectrometer (400 MHz or higher)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified Internal Standard (e.g., Maleic acid, 1,4-Dinitrobenzene)
-
(R)-2-Amino-2-(2-chlorophenyl)ethanol sample
Protocol:
-
Internal Standard Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of the certified internal standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to the mark with DMSO-d₆.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the (R)-2-Amino-2-(2-chlorophenyl)ethanol sample into a vial.
-
Precisely add a known volume (e.g., 1.0 mL) of the internal standard stock solution to the vial.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
NMR Data Acquisition:
-
Transfer an appropriate volume of the sample solution to an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure full relaxation.
-
A 90° pulse angle.
-
A sufficient number of scans for a good signal-to-noise ratio (e.g., 16 or more).
-
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with accurate phasing and baseline correction.
-
Integrate a well-resolved proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I_analyte and I_std are the integrals of the analyte and standard signals.
-
N_analyte and N_std are the number of protons giving rise to the respective signals.
-
MW_analyte and MW_std are the molecular weights of the analyte and standard.
-
m_analyte and m_std are the masses of the analyte and standard.
-
P_std is the purity of the certified internal standard.
-
-
Caption: Workflow for qNMR Purity Assessment.
Chiral HPLC for Enantiomeric Purity Assessment
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for separating and quantifying enantiomers.[9]
Objective: To separate and quantify the (R)- and (S)-enantiomers of 2-Amino-2-(2-chlorophenyl)ethanol to determine the enantiomeric purity.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® IA or a similar column known to resolve chiral amines/amino alcohols)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, diethylamine)
-
(R)-2-Amino-2-(2-chlorophenyl)ethanol sample
-
(S)-2-Amino-2-(2-chlorophenyl)ethanol or racemic standard (for method development)
Protocol:
-
Method Development (if necessary):
-
If a method is not already established, screen different chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomers. A typical starting point for normal-phase chromatography would be a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an amine additive like diethylamine to improve peak shape.
-
-
Sample Preparation:
-
Prepare a stock solution of the (R)-2-Amino-2-(2-chlorophenyl)ethanol sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Dilute further if necessary to be within the linear range of the detector.
-
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Run the analysis under isocratic conditions. A typical method might be:
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the injection of a standard or by comparing the major peak (R-enantiomer) to the minor peak (S-enantiomer).
-
Integrate the peak areas of both enantiomers.
-
Calculate the enantiomeric purity (or enantiomeric excess) as follows:
-
Caption: Workflow for Chiral HPLC Analysis.
Logical Framework for Purity Assessment
The relationship between the purity of the starting material and the quality of the final drug product is direct and critical. The following diagram illustrates this logical connection.
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. biomedres.us [biomedres.us]
- 4. pharmtech.com [pharmtech.com]
- 5. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Safety Operating Guide
(R)-2-Amino-2-(2-chlorophenyl)ethanol proper disposal procedures
[1]
Executive Summary & Immediate Action
Stop and Read: Improper disposal of (R)-2-Amino-2-(2-chlorophenyl)ethanol poses significant regulatory and environmental risks due to its halogenated nature and basic functionality.[1]
-
Primary Hazard: Halogenated organic compound (requires high-temperature incineration).[1]
-
Chemical Class: Chlorinated Amino Alcohol.[1]
-
Critical Prohibition: DO NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) or acidic waste streams.[1]
-
Immediate PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1] Handle in a fume hood.
Chemical Profile & Hazard Identification
To dispose of this compound correctly, you must understand the "Why" behind the protocols. This molecule contains two competing functional groups that dictate its waste stream:[1]
| Feature | Chemical Implication | Disposal Consequence |
| Aryl Chloride | Thermal stability; precursor to dioxins if burned at low temp.[1] | MANDATORY: Must go to Halogenated Waste streams for specific high-temp incineration (>1100°C).[1] |
| Primary Amine | Basic (pH > 7); nucleophilic.[1] | INCOMPATIBILITY: Reacts exothermically with acids, acid chlorides, and anhydrides.[1][2] |
| Chirality (R) | High-value intermediate.[1] | Often generated in small batches; however, enantiomeric purity does not alter disposal chemistry.[1] |
Regulatory Status (RCRA/EPA): While not always explicitly listed with a specific "U" or "P" code as a raw substance, it is classified by characteristic hazards:
Operational Disposal Procedures
A. Solid Waste (Pure Compound or Filter Cake)
Applicability: Expired reagents, spilled solids, or synthesis failures.[1]
-
Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers due to potential amine corrosion over time.[1]
-
Labeling: Affix a hazardous waste tag immediately.[1]
-
Segregation: Place the container in the Solid Hazardous Waste bin.
-
Note: Do not dispose of in "Biohazard" bags or regular trash.[4]
-
B. Liquid Waste (Mother Liquors & Solutions)
Applicability: Reaction mixtures, HPLC effluent, or dissolved waste.[1]
The Golden Rule: Because this molecule contains chlorine, the entire solution is now Halogenated Waste.
-
Check pH: If the solution is aqueous, check pH.
-
If pH > 10:[1] Neutralize slowly with dilute Sulfuric Acid (
) to pH 6–8 before combining with organic waste to prevent unexpected heat generation in the drum.
-
-
Solvent Selection:
-
If the compound is dissolved in DCM or Chloroform: Pour directly into Halogenated Waste .[1]
-
If dissolved in Methanol/Ethanol: You must still pour this into the Halogenated Waste carboy.[1]
-
Reasoning: Even though methanol is non-halogenated, the presence of the chlorinated solute contaminates the stream. Mixing this into a non-halogenated drum renders the entire drum "off-spec," costing your facility 3–5x more for disposal [1].
-
-
C. Contaminated Debris
Applicability: Gloves, weighing boats, paper towels.[1]
-
Bagging: Place all solid debris into a clear, heavy-duty polyethylene bag (min 4 mil thickness).
-
Sealing: Zip-tie or tape the bag closed.[1]
-
Disposal: Place in the Hazardous Solid Debris drum.
Decision Logic & Workflow (Visualization)
The following diagram outlines the decision-making process for disposing of (R)-2-Amino-2-(2-chlorophenyl)ethanol.
Figure 1: Decision tree for segregating chlorinated amino alcohol waste streams.[1]
Compatibility & Segregation Matrix
Use this table to ensure you do not create a secondary hazard (fire/explosion) inside the waste container.
| Waste Stream | Compatibility | Risk Analysis |
| Halogenated Solvents | COMPATIBLE | Preferred stream (e.g., DCM, Chloroform).[1] |
| Non-Halogenated Solvents | COMPATIBLE (Chemically) | Logistical Failure: Mixing downgrades the cheaper non-hal stream to the expensive halogenated category.[1] |
| Strong Acids | INCOMPATIBLE | The amine group will protonate exothermically. Violent reaction possible with conc.[1] Nitric Acid ( |
| Acid Chlorides | INCOMPATIBLE | Immediate formation of amides + HCl gas + Heat.[1] |
| Oxidizers | INCOMPATIBLE | Potential for fire; amines are reducing agents.[1] |
Emergency Spill Procedures
If a spill occurs outside of primary containment:
-
Evacuate & Ventilate: If the spill is >100g or outside a hood, evacuate the immediate area.[1]
-
PPE Upgrade: Wear chemical-resistant boots and double nitrile gloves.[1]
-
Containment:
-
Decontamination: Wipe the surface with a mild detergent and water.[1] Dispose of all cleanup materials as Hazardous Solid Waste .
References
-
US Environmental Protection Agency (EPA). Hazardous Waste Codes & Regulations (F-Codes for Halogenated Solvents).[1] Retrieved from [Link][1]
-
Northwestern University Research Safety. Hazardous Waste Disposal Guide: Halogenated vs. Non-Halogenated. Retrieved from [Link][1]
-
ETH Zurich. Disposal of Hazardous Waste: Bases and Halogenated Solvents.[1] Retrieved from [Link][1]
-
Dartmouth College EHS. Chemical Waste Disposal Guidelines. Retrieved from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
